Product packaging for Vancomycin Hydrochloride(Cat. No.:CAS No. 197638-25-8)

Vancomycin Hydrochloride

Cat. No.: B1140642
CAS No.: 197638-25-8
M. Wt: 1485.7 g/mol
InChI Key: LCTORFDMHNKUSG-XTTLPDOESA-N
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Description

Historical Trajectory of Vancomycin (B549263) Discovery and Development

The story of vancomycin began in the 1950s, a period marked by a growing need for new antibiotics to combat penicillin-resistant staphylococcal infections. sensus.org In 1953, Edmund Kornfeld, a chemist at Eli Lilly and Company, isolated a promising new compound from a soil sample collected in the jungles of Borneo. sensus.orgwikipedia.org The sample was provided by a missionary, William M. Bouw. wikipedia.org The substance, produced by the soil bacterium Amycolatopsis orientalis (formerly Streptomyces orientalis), was initially labeled compound 05865. wikipedia.orgnih.govdoseme-rx.com

However, the initial formulations of vancomycin were impure, earning the nickname "Mississippi mud" due to their brownish color and associated impurities. researchgate.netficm.ac.uk These early preparations were linked with significant toxicity, including damage to the kidneys (nephrotoxicity) and inner ear (ototoxicity). wikipedia.orgnih.gov Consequently, with the development of newer, less toxic semisynthetic penicillins like methicillin (B1676495), vancomycin was relegated to the status of a drug of last resort. wikipedia.orgdoseme-rx.comnih.gov A significant turning point came in the 1970s and 1980s with improved purification processes that removed many of the impurities, leading to a considerable reduction in the compound's toxicity. nih.govfrontiersin.org

Milestone Year Description
Discovery 1953Edmund Kornfeld at Eli Lilly isolates compound 05865 from a soil sample from Borneo. wikipedia.org
Source Organism Identified 1953The producing bacterium is identified as Amycolatopsis orientalis. wikipedia.org
FDA Approval 1958Eli Lilly markets vancomycin hydrochloride as Vancocin after fast-track approval. sensus.orgwikipedia.org
"Drug of Last Resort" Status 1960s-1970sUse declines due to toxicity of early impure formulations and the advent of newer antibiotics. wikipedia.orgnih.gov
Purification Improvements 1970s-1980sNewer preparations with fewer impurities lead to reduced toxicity. nih.govfrontiersin.org

Evolution of Research Focus on this compound

The research focus on this compound has shifted dramatically over its history, largely in response to the evolving landscape of bacterial resistance. Initially, research centered on its efficacy against penicillin-resistant Staphylococcus aureus. wikipedia.org However, its use and associated research waned following the introduction of methicillin and other β-lactamase-resistant penicillins. wikipedia.org

A resurgence in research interest occurred in the 1970s and 1980s, driven by two major clinical challenges: the global spread of methicillin-resistant Staphylococcus aureus (MRSA) and the recognition of Clostridioides difficile as the cause of pseudomembranous colitis. ficm.ac.uknih.govresearchgate.net Vancomycin became the primary treatment for serious MRSA infections, prompting a new wave of studies into its clinical application. nih.govnih.gov

This renewed focus was soon met with a new challenge: the emergence of vancomycin resistance. Vancomycin-resistant enterococci (VRE) were first reported in 1986. wikipedia.org This was followed by the appearance of vancomycin-intermediate S. aureus (VISA) and, eventually, vancomycin-resistant S. aureus (VRSA) in the following decades. nih.gov This critical development shifted the research paradigm significantly. The scientific community's focus pivoted towards understanding the mechanisms of resistance, which often involve an alteration of the D-alanyl-D-alanine target to which vancomycin binds. wikipedia.orgficm.ac.uk Concurrently, research intensified on optimizing vancomycin use through therapeutic drug monitoring to maximize efficacy while minimizing toxicity. nih.gov

Era Primary Research Focus Key Drivers
1950s - 1960s Initial efficacy studiesTreatment for penicillin-resistant S. aureus. sensus.orgwikipedia.org
1970s - 1980s Resurgence and clinical applicationEmergence of MRSA and C. difficile colitis. ficm.ac.uknih.gov
Late 1980s - 2000s Resistance and optimizationEmergence of VRE, VISA, and VRSA; development of therapeutic drug monitoring. wikipedia.orgnih.gov
2000s - Present Overcoming resistanceDevelopment of novel formulations, delivery systems, and combination therapies. rsc.orgcdnsciencepub.com

Contemporary Significance of this compound in Antimicrobial Research

Today, this compound remains a cornerstone therapy for severe infections caused by MRSA and other multi-drug resistant Gram-positive bacteria. nih.govfrontiersin.orgpatsnap.com Its contemporary significance in research is predominantly defined by the urgent need to combat and overcome growing antibiotic resistance. cdnsciencepub.com

A major thrust of current research is the development of innovative drug delivery systems to enhance the efficacy of this compound. Scientists are exploring various nanoformulations, such as liposomes and nanoparticles, to improve drug delivery to the site of infection, enhance penetration into bacterial biofilms, and reduce systemic toxicity. rsc.orgmdpi.commdpi.com For instance, research into temperature-sensitive hydrogels containing this compound is exploring sustained-release systems for localized infections. frontiersin.org

Another significant research avenue involves structural modification of the vancomycin molecule itself. The goal is to create new derivatives that can effectively bind to the altered targets in resistant bacteria, thereby restoring its antimicrobial activity. cdnsciencepub.com Furthermore, there is considerable interest in synergistic approaches, combining this compound with other compounds, such as silver nanoparticles, to enhance its bactericidal effects against resistant strains. rsc.org

The overarching goal of contemporary vancomycin research is to preserve the utility of this vital antibiotic. cdnsciencepub.com As multidrug-resistant infections pose an increasing threat to global health, research efforts are focused on innovating and adapting this compound to ensure it remains an effective weapon in the antimicrobial arsenal. cdnsciencepub.compatsnap.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C66H76Cl3N9O24 B1140642 Vancomycin Hydrochloride CAS No. 197638-25-8

Properties

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H75Cl2N9O24.ClH/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92;/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95);1H/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53+,54-,56+,57+,65-,66-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTORFDMHNKUSG-XTTLPDOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H76Cl3N9O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1404-90-6 (Parent)
Record name Vancomycin hydrochloride [USP:JAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID90891868
Record name Vancomycin monohydrochloride
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Molecular Weight

1485.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404-93-9, 197638-25-8
Record name Vancomycin, hydrochloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vancomycin hydrochloride [USP:JAN]
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Record name Vancomycin monohydrochloride
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Record name Vancomycin, hydrochloride
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Record name VANCOMYCIN HYDROCHLORIDE
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Molecular Mechanisms of Action and Interaction

Elucidation of Vancomycin (B549263) Hydrochloride's Primary Bactericidal Mechanism

The principal bactericidal effect of vancomycin hydrochloride stems from its ability to inhibit the biosynthesis of the bacterial cell wall. drugbank.compfizer.compediatriconcall.compfizermedicalinformation.com This intricate process is achieved through a sequence of specific molecular events that ultimately compromise the structural integrity of the bacterium, leading to cell lysis. patsnap.com

Inhibition of Bacterial Cell Wall Biosynthesis

This compound acts as a potent inhibitor of peptidoglycan synthesis, a critical component of the Gram-positive bacterial cell wall. patsnap.comnih.gov The cell wall provides structural support and protects the bacterium from osmotic pressure. patsnap.comwikipedia.org Vancomycin's large molecular size allows it to physically obstruct the proper formation of the peptidoglycan layer. doseme-rx.com It specifically targets the assembly of the long polymers of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG), which form the backbone of the bacterial cell wall. drugbank.comwikipedia.orgtoku-e.com By interfering with this process, vancomycin effectively halts the construction of a viable cell wall. doseme-rx.comnih.gov This action is distinct from that of other antibiotics like penicillin, which target different sites in the cell wall synthesis pathway. doseme-rx.com

Binding Affinity to D-Alanyl-D-Alanine Terminus of Peptidoglycan Precursors

The specificity of vancomycin's action lies in its high binding affinity for the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide terminus of peptidoglycan precursors. patsnap.comwikipedia.orgmdpi.com This interaction is highly specific and involves the formation of multiple hydrogen bonds between the vancomycin molecule and the D-Ala-D-Ala moiety. drugbank.comwikipedia.org Under normal conditions, this interaction involves five hydrogen bonds. wikipedia.org This binding sequesters the substrate required for the transpeptidase-catalyzed cross-linking reaction, a crucial step in cell wall maturation. pnas.org The affinity for this specific target is a key determinant of vancomycin's efficacy against susceptible bacteria. patsnap.comscispace.com

Disruption of Transglycosylation and Peptidoglycan Cross-linking

By binding to the D-Ala-D-Ala terminus, vancomycin physically blocks two critical enzymatic steps in cell wall synthesis: transglycosylation and transpeptidation. patsnap.comwikipedia.org Transglycosylation involves the polymerization of peptidoglycan precursors into long glycan chains. wikipedia.org Vancomycin's binding to the precursor prevents its processing by the transglycosylase enzyme, thereby disrupting this polymerization. wikipedia.orgmdpi.com

Furthermore, this binding sterically hinders the transpeptidase enzymes from cross-linking the peptide side chains of the glycan strands. patsnap.comdoseme-rx.comrsc.org This cross-linking is essential for creating the strong, mesh-like structure of the peptidoglycan layer. patsnap.com The inhibition of both transglycosylation and transpeptidation results in a weakened and defective cell wall, rendering the bacterium susceptible to osmotic lysis and death. wikipedia.orgdoseme-rx.com Research on Enterococcus faecium has shown that vancomycin treatment leads to an accumulation of peptidoglycan precursors, which is consistent with the inhibition of transglycosylase. nih.gov

Secondary Mechanisms of Action and Potential Targets

Inhibition of Ribonucleic Acid Synthesis

There is also evidence to suggest that vancomycin selectively inhibits the synthesis of ribonucleic acid (RNA). pfizer.compediatriconcall.compfizermedicalinformation.comtoku-e.comnih.govstarship.org.nz This inhibition of a fundamental cellular process further contributes to the antibiotic's lethal effect on bacteria. Like the alteration of membrane permeability, this is considered a secondary, yet significant, aspect of its mechanism of action. nih.govstarship.org.nz

Table of Research Findings on Vancomycin's Mechanism of Action

Mechanism Key Molecular Target/Process Effect References
Primary
Inhibition of Cell Wall Biosynthesis Peptidoglycan Synthesis Halts the formation of the bacterial cell wall. drugbank.compfizer.compediatriconcall.compfizermedicalinformation.compatsnap.comnih.gov
Binding to Precursors D-alanyl-D-alanine (D-Ala-D-Ala) terminus Sequesters precursors, preventing their incorporation into the cell wall. patsnap.comwikipedia.orgmdpi.compnas.orgscispace.com
Disruption of Enzymatic Processes Transglycosylation and Transpeptidation Prevents polymerization and cross-linking of peptidoglycan chains. patsnap.comwikipedia.orgdoseme-rx.comnih.govmdpi.comrsc.orgnih.gov
Secondary
Membrane Alteration Cytoplasmic Membrane Increases permeability, disrupting cellular integrity. pfizer.compediatriconcall.compfizermedicalinformation.comtoku-e.comnih.govstarship.org.nz

Specificity of this compound Activity

Selective Activity Against Gram-Positive Bacteria

This compound exhibits a targeted antibacterial effect, demonstrating potent activity primarily against Gram-positive bacteria. This selectivity is rooted in the fundamental structural differences between Gram-positive and Gram-negative bacterial cell walls. The primary target of vancomycin is the developing peptidoglycan (PG) layer, a crucial component of the bacterial cell wall that provides structural integrity.

The bactericidal action of vancomycin is achieved through the inhibition of cell-wall biosynthesis. nih.govnih.gov Specifically, vancomycin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide terminus of the peptidoglycan precursors, namely Lipid II. acs.orgnih.govmdpi.com This binding event physically obstructs the subsequent enzymatic steps of transglycosylation and transpeptidation, which are essential for the polymerization and cross-linking of the peptidoglycan chains. acs.orgrsc.org By sequestering these precursor molecules, vancomycin effectively halts the construction of a stable cell wall. acs.org The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death. acs.org

Vancomycin's efficacy is particularly notable against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus species, and Enterococcus species. mdpi.com The exposed and thick peptidoglycan layer of these bacteria allows for ready access of the large vancomycin molecule to its D-Ala-D-Ala target. acs.orgmdpi.com

Molecular Basis for Inactivity Against Gram-Negative Bacteria

In stark contrast to its effectiveness against Gram-positive organisms, this compound is largely inactive against Gram-negative bacteria. nih.govacs.orgresearchgate.net This intrinsic resistance is not due to a lack of the D-Ala-D-Ala target, but rather the presence of a formidable barrier: the outer membrane. acs.orgmdpi.com

Gram-negative bacteria possess a complex cell envelope that includes an inner cytoplasmic membrane, a thin peptidoglycan layer located in the periplasmic space, and a protective outer membrane. This outer membrane is composed of a lipid bilayer embedded with lipopolysaccharides and porin channels. mdpi.com The large and hydrophilic nature of the vancomycin molecule, with a molecular weight of 1485.71 g/mol , prevents its efficient passage through the narrow porin channels of the outer membrane. mdpi.comnih.govresearchgate.net Consequently, vancomycin cannot reach the peptidoglycan layer in the periplasm to bind to its D-Ala-D-Ala target and exert its inhibitory effect. acs.orgmdpi.com

Biophysical and Computational Characterization of Interactions

Hydrogen Bonding Network Analysis with Peptidoglycan Precursors

The high-affinity interaction between vancomycin and the D-Ala-D-Ala terminus of peptidoglycan precursors is stabilized by a complex and well-defined network of hydrogen bonds. nih.govmdpi.comnih.gov Structural studies, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, have elucidated the key intermolecular contacts. mdpi.comnih.govnih.gov

A hallmark of this interaction is the formation of five crucial hydrogen bonds between the vancomycin aglycone and the D-Ala-D-Ala dipeptide. acs.orgmdpi.com These bonds create a specific binding pocket that securely anchors the ligand. NMR and molecular dynamics studies have confirmed these interactions, showing three hydrogen bonds forming between the amide protons of vancomycin residues and the C-terminus of the dipeptide, a fourth bond between the carbonyl of vancomycin's fourth residue and the terminal D-Ala's amide proton, and a fifth between the amide proton of vancomycin's seventh residue and the carbonyl of the penultimate D-Ala. acs.org

Recent research using NMR spectroscopy on a muramyl pentapeptide model has further refined this understanding, identifying two additional hydrogen bonds formed between the side chain amino group of L-lysine in the peptidoglycan precursor and oxygen atoms from the carboxyl and amide groups of vancomycin. mdpi.com The stability of this hydrogen bonding network is critical for vancomycin's antibacterial activity.

Interacting Atoms in Vancomycin-D-Ala-D-Ala ComplexNumber of Hydrogen BondsSignificance
Vancomycin aglycone and D-Ala-D-Ala terminus5Forms the primary binding interaction, crucial for target recognition and inhibition of cell wall synthesis. acs.orgmdpi.com
Vancomycin carboxyl/amide groups and L-lysine side chain2Provides additional stability to the complex, enhancing binding affinity. mdpi.com

Van der Waals Interactions in Ligand Binding

While the hydrogen bonding network is a primary driver of specificity and affinity, van der Waals interactions also play a significant role in the binding of vancomycin to its target. nih.govacs.org The conformation of the vancomycin molecule creates a hydrophobic pocket that complements the methyl groups of the D-alanine residues. rsc.orgresearchgate.net

Molecular Dynamics Simulations of Vancomycin-Target Complexes

Molecular dynamics (MD) simulations have become an invaluable tool for investigating the dynamic nature of the vancomycin-target interaction at an atomic level. mdpi.commdpi.comnih.gov These computational studies provide insights into the conformational changes, binding free energies, and the impact of resistance-conferring mutations on the stability of the complex.

MD simulations have been used to model the binding of vancomycin to both the susceptible D-Ala-D-Ala and the resistant D-Ala-D-lactate (D-Ala-D-Lac) and D-Ala-D-serine (D-Ala-D-Ser) peptidoglycan precursors. nih.govacs.org These simulations have quantitatively demonstrated the significant loss of a critical hydrogen bond and the introduction of electrostatic repulsion when D-Ala is replaced by D-Lac, resulting in a drastically reduced binding affinity. nih.govacs.org

Furthermore, MD simulations have been employed to calculate the binding free energies of vancomycin and its derivatives to peptidoglycan fragments. nih.govacs.org For example, a study comparing the binding of vancomycin to a peptidoglycan unit with that of a derivative lacking the N-methylleucine residue (desleucyl-vancomycin) showed a significantly more favorable binding free energy for the intact vancomycin, highlighting the crucial role of this residue in forming a stable binding pocket. nih.gov These simulations allow for the analysis of root-mean-square deviation (RMSD) of atomic positions, providing a measure of the stability and conformational flexibility of the complex over time. nih.govnih.gov

Analysis of Conformational Changes Upon Binding (e.g., with Human Serum Albumin)

This compound's interaction with plasma proteins, such as human serum albumin (HSA), is a significant factor in its pharmacokinetic profile. Biophysical studies have demonstrated that this binding is not passive and results in distinct conformational changes to the protein. researchgate.netnih.gov

Spectroscopic techniques are instrumental in elucidating these structural alterations. Upon the binding of vancomycin to HSA, a quenching of the protein's intrinsic fluorescence is observed. researchgate.netnih.gov This phenomenon allows for the calculation of binding parameters. At 295 K, the binding constant (Kb) for the vancomycin-HSA interaction was determined to be 6.05 × 10³ M⁻¹, corresponding to a free energy (ΔG) of -2.16 × 10⁴ J·mol⁻¹. researchgate.netnih.gov

Crucially, the binding of vancomycin induces a partial unfolding of HSA's secondary structure. researchgate.netnih.gov Analysis using techniques such as circular dichroism (CD) and Fourier-transform infrared (FTIR) spectroscopy reveals a quantifiable shift in the protein's structural elements. Specifically, the proportion of α-helical structure decreases, while there is a corresponding increase in the content of β-sheets and random coils. researchgate.netnih.gov Molecular docking studies complement these findings, suggesting that vancomycin binds within a hydrophobic pocket of HSA, stabilized by hydrogen bonding and van der Waals interactions. researchgate.netnih.gov This drug-induced alteration of protein conformation is a common phenomenon observed with various small molecules binding to HSA. sharif.edunih.gov

The table below summarizes the conformational changes in Human Serum Albumin upon binding with vancomycin.

ProteinLigandEffect on ConformationBinding Constant (K_b)Method of AnalysisSource
Human Serum Albumin (HSA)VancomycinDecrease in α-helix content; Increase in β-sheets and random coils; Partial unfolding of secondary structure.6.05 × 10³ M⁻¹ (at 295 K)Fluorescence Spectroscopy, Circular Dichroism (CD), Molecular Docking researchgate.netnih.gov

Mechanisms of Vancomycin Resistance

Emergence and Spread of Vancomycin (B549263) Resistance

The emergence of vancomycin resistance, particularly in enterococci and staphylococci, is a relatively recent phenomenon in the history of antimicrobial resistance, driven by antibiotic selection pressure and the remarkable genetic flexibility of these bacteria.

For over three decades following its introduction into clinical practice in the 1950s, significant resistance to vancomycin was not observed. asm.org The landscape began to change dramatically in the late 1980s.

Enterococci: The first reports of vancomycin-resistant enterococci (VRE) emerged from Europe in 1988. asm.orgdovepress.com This was soon followed by reports from the United States. asm.org The rise of VRE has been linked to the extensive use of the glycopeptide antibiotic avoparcin (B1665849) as a growth promoter in animal agriculture in Europe, which is thought to have created a reservoir for resistance genes. dovepress.comfrontiersin.org The intrinsic resistance of enterococci to many antibiotics and their ability to acquire new resistance determinants facilitated the spread of vancomycin resistance. asm.org

Staphylococci: The development of vancomycin resistance in Staphylococcus aureus occurred later than in enterococci. oup.com For years, vancomycin was a reliable treatment for infections caused by methicillin-resistant Staphylococcus aureus (MRSA). oup.comoup.com However, the first clinical isolate of S. aureus with reduced susceptibility to vancomycin, known as vancomycin-intermediate S. aureus (VISA), was reported in Japan in 1997. oup.comnih.gov Retrospective analyses suggest that strains with reduced susceptibility may have existed as early as 1987 in the United States. nih.gov The first case of high-level vancomycin-resistant S. aureus (VRSA) was identified in the United States in 2002. nih.govclinmedjournals.orgsemanticscholar.org This was a significant event, as it confirmed the in vivo transfer of resistance genes from enterococci to staphylococci. oup.com

A timeline of key events in the development of vancomycin resistance is presented below:

YearEvent
1958Vancomycin approved for clinical use. frontiersin.orgsemanticscholar.org
Late 1980sFirst reports of vancomycin-resistant enterococci (VRE) in Europe. asm.orgrki.de
1997First clinical isolate of vancomycin-intermediate Staphylococcus aureus (VISA) reported in Japan. oup.comnih.gov
2002First clinical isolate of vancomycin-resistant Staphylococcus aureus (VRSA) reported in the United States. nih.govclinmedjournals.orgsemanticscholar.org

The clinical presentation of vancomycin resistance is not uniform and is categorized into several distinct phenotypes based on the level of resistance and the bacterial species.

Vancomycin-Resistant Enterococci (VRE): VRE are enterococci that have acquired resistance to vancomycin. scielo.org.za They are a significant cause of hospital-acquired infections. rki.de The resistance can be high-level, conferred by the vanA or vanB gene clusters, or low-level, associated with the intrinsic vanC gene cluster found in some Enterococcus species. asm.org

Vancomycin-Intermediate Staphylococcus aureus (VISA): VISA strains exhibit a moderate level of resistance to vancomycin, with minimum inhibitory concentrations (MICs) typically between 4 and 8 µg/mL. nih.govsemanticscholar.org The VISA phenotype is often associated with a thickening of the bacterial cell wall, which is thought to impede the access of vancomycin to its target. wikipedia.org

Heterogeneous VISA (hVISA): hVISA strains are a subpopulation of S. aureus that appear susceptible to vancomycin by standard testing methods but contain a subpopulation of cells with intermediate resistance. nih.gov These resistant subpopulations can be selected for during vancomycin therapy, leading to treatment failure. Hiramatsu and colleagues defined hVISA as a strain of S. aureus that exhibits resistance to vancomycin at a frequency of 10-6 colonies or higher. wikipedia.org

Vancomycin-Resistant Staphylococcus aureus (VRSA): VRSA represents the most significant threat, with high-level resistance to vancomycin (MIC ≥ 16 µg/mL). nih.govsemanticscholar.org This high-level resistance is due to the acquisition of the vanA gene cluster from VRE. semanticscholar.orgwikipedia.org Although VRSA infections are currently rare, they are a major public health concern due to limited treatment options. clinmedjournals.orgwikipedia.org

The following table summarizes the key characteristics of these resistance phenotypes:

PhenotypeOrganismVancomycin MIC (µg/mL)Key Resistance Mechanism
VRE Enterococcus spp.Variable (can be >1000)Acquired van gene clusters (e.g., vanA, vanB)
VISA Staphylococcus aureus4-8Cell wall thickening, reduced vancomycin target access
hVISA Staphylococcus aureusAppears susceptible, but contains resistant subpopulationsPrecursor to VISA, similar mechanisms to VISA in subpopulations
VRSA Staphylococcus aureus≥16Acquisition of vanA gene cluster from VRE

Historical Context of Resistance Development in Enterococci and Staphylococci

Genetic Determinants of Vancomycin Resistance

The genetic basis of vancomycin resistance is primarily centered around the acquisition and expression of specific gene clusters that alter the vancomycin binding site in the bacterial cell wall.

Vancomycin Resistance Gene Clusters (vanA, vanB, vanC, vanD, vanE, vanG, vanM, vanW, vanZ)

Several distinct vancomycin resistance gene clusters, or operons, have been identified, each conferring a different level and spectrum of resistance. These clusters encode enzymes that modify the peptidoglycan precursors, reducing their affinity for vancomycin.

The primary gene clusters include:

vanA : Confers high-level, inducible resistance to both vancomycin and teicoplanin. It is the most common and clinically significant type of acquired resistance.

vanB : Results in variable levels of inducible resistance to vancomycin but susceptibility to teicoplanin. asm.org

vanC : Confers low-level, constitutive resistance to vancomycin and is intrinsic to certain Enterococcus species like E. gallinarum and E. casseliflavus. asm.org

vanD : Leads to moderate, constitutive resistance to vancomycin and variable resistance to teicoplanin.

vanE : Associated with low-level resistance to vancomycin.

vanG : Confers low-level, inducible resistance to vancomycin.

vanM : A more recently described cluster that confers high-level resistance to vancomycin.

vanW : A gene cluster found in soil bacteria that has the potential for transfer.

vanZ : Does not directly confer resistance but can contribute to low-level resistance when other resistance genes are present.

Plasmid and Transposon-Mediated Resistance Transfer

The spread of vancomycin resistance, particularly the highly mobile vanA and vanB gene clusters, is facilitated by mobile genetic elements such as plasmids and transposons. rki.de These elements can be transferred between bacteria of the same or different species through a process called horizontal gene transfer.

The vanA gene cluster is typically located on a transposon called Tn1546. dovepress.com This transposon can "jump" from the chromosome of one bacterium to a plasmid, which can then be transferred to another bacterium. asm.org This mechanism is responsible for the transfer of vancomycin resistance from VRE to MRSA, resulting in the emergence of VRSA. oup.comwikipedia.org The ability of these genetic elements to move between different bacterial species is a major factor in the dissemination of vancomycin resistance.

Molecular Basis of Resistance

The molecular mechanism of vancomycin resistance involves a fundamental alteration of the drug's target. Vancomycin normally works by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting cell wall synthesis.

In resistant bacteria, the genes within the van operons encode enzymes that synthesize alternative peptidoglycan precursors. The key steps are:

The VanH enzyme reduces pyruvate (B1213749) to D-lactate (D-Lac).

The VanA or VanB ligase then catalyzes the formation of a D-alanyl-D-lactate (D-Ala-D-Lac) depsipeptide instead of the usual D-Ala-D-Ala dipeptide.

This altered precursor is incorporated into the cell wall.

Vancomycin has a much lower affinity for D-Ala-D-Lac compared to D-Ala-D-Ala. This substitution prevents vancomycin from effectively binding to its target, allowing cell wall synthesis to proceed and rendering the bacterium resistant.

In the case of VISA, the primary mechanism of resistance is different. It does not involve the alteration of the binding site but rather a thickening of the cell wall and an increase in the number of "false" D-Ala-D-Ala targets. This effectively traps vancomycin in the outer layers of the cell wall, preventing it from reaching the site of peptidoglycan synthesis at the cytoplasmic membrane.

Target Site Alteration: D-Ala-D-Ala to D-Ala-D-Lac or D-Ala-D-Ser

The cornerstone of vancomycin's antibacterial activity is its ability to bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This binding obstructs the subsequent steps of cell wall synthesis, specifically transglycosylation and transpeptidation, leading to cell lysis and death. oup.com The most significant mechanism of vancomycin resistance involves the alteration of this target site. nih.govnih.gov

Resistant bacteria have evolved pathways to replace the terminal D-Ala residue with either D-lactate (D-Lac) or D-serine (D-Ser). oup.comnih.govspandidos-publications.com This substitution, from an amide bond (D-Ala-D-Ala) to an ester bond (D-Ala-D-Lac) or a different peptide bond (D-Ala-D-Ser), critically reduces the binding affinity of vancomycin for its target. nih.govnih.govasm.org The loss of a crucial hydrogen bond in the D-Ala-D-Lac substitution, for instance, can decrease the binding constant between vancomycin and the peptidoglycan precursor by as much as 1,000-fold. nih.govnih.govasm.org This profound reduction in binding affinity means that vancomycin can no longer effectively inhibit cell wall synthesis, resulting in resistance. nih.govspandidos-publications.com

Different types of vancomycin resistance (e.g., VanA, VanB, VanC) are characterized by the specific substituted terminus and the level of resistance conferred. High-level resistance is typically associated with the production of D-Ala-D-Lac-terminating precursors, while the presence of D-Ala-D-Ser-terminating precursors generally results in a lower level of resistance. nih.govasm.org

Enzymatic Modification of Peptidoglycan Precursors

The alteration of the peptidoglycan precursor terminus is an active process mediated by a cascade of enzymes encoded by vancomycin resistance gene clusters (e.g., van operons). nih.govspandidos-publications.com These enzymatic pathways are responsible for both the synthesis of the new, low-affinity precursors and the elimination of the original, high-affinity D-Ala-D-Ala precursors. oup.com

Two key enzymes are central to the synthesis of the modified precursors. The first is a dehydrogenase (e.g., VanH) that catalyzes the reduction of pyruvate to D-lactate. oup.com The second is a ligase (e.g., VanA or VanB) that joins D-alanine with D-lactate to form the D-Ala-D-Lac depsipeptide. oup.com In the case of D-Ala-D-Ser-based resistance, a serine racemase (e.g., VanT) may be involved in producing D-serine, which is then incorporated by a specific ligase. asm.org

Crucially, for resistance to be effective, the pool of the normal D-Ala-D-Ala precursors must be eliminated. oup.com This is accomplished by other enzymes encoded within the resistance operon, such as D,D-dipeptidases (e.g., VanX) and D,D-carboxypeptidases (e.g., VanY). pnas.org VanX hydrolyzes the D-Ala-D-Ala dipeptide, preventing its incorporation into the cell wall precursors, while VanY cleaves the terminal D-Ala from existing pentapeptide[d-Ala] precursors. pnas.org The coordinated action of these enzymes ensures that the bacterial cell wall is predominantly built from precursors to which vancomycin has a low affinity. nih.govpnas.org

Enzyme ClassFunction in Vancomycin ResistanceExample(s)
DehydrogenaseReduces pyruvate to D-lactate for incorporation into the peptidoglycan precursor.VanH
LigaseCatalyzes the formation of D-Ala-D-Lac or D-Ala-D-Ser.VanA, VanB
D,D-dipeptidaseHydrolyzes the D-Ala-D-Ala dipeptide, preventing its use in cell wall synthesis.VanX
D,D-carboxypeptidaseCleaves the terminal D-Ala from peptidoglycan precursors.VanY
Serine RacemaseConverts L-serine to D-serine for incorporation into the peptidoglycan precursor.VanT

Biofilm Formation and Contribution to Reduced Susceptibility

Biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances, which can include polysaccharides, proteins, and extracellular DNA (eDNA). nih.govoup.com Bacteria within a biofilm exhibit a significantly reduced susceptibility to a wide range of antibiotics, including vancomycin. oup.comnih.govnih.govscielo.br This reduced susceptibility is multifactorial and not typically due to a single resistance mechanism.

Several factors contribute to the protective nature of biofilms against vancomycin:

Reduced Antibiotic Penetration: The dense extracellular matrix can act as a physical barrier, binding to and sequestering vancomycin molecules, thereby preventing them from reaching the bacterial cells in the deeper layers of the biofilm. oup.comnih.gov

Altered Physiological State: Bacteria within a biofilm often exist in a slower-growing or metabolically inactive state. nih.gov Since vancomycin targets actively dividing cells by interfering with cell wall synthesis, these slower-growing cells are inherently less susceptible.

Altered Gene Expression: The biofilm environment can trigger changes in gene expression, leading to the upregulation of factors that contribute to resistance, such as efflux pumps. nih.govnih.gov

eDNA Release: In some cases, sublethal concentrations of vancomycin can paradoxically promote biofilm formation by inducing autolysis and the release of eDNA, which is a key structural component of the biofilm matrix. oup.com

Studies have shown a strong correlation between biofilm formation and reduced susceptibility to vancomycin in clinically relevant pathogens like Staphylococcus epidermidis and Staphylococcus aureus. nih.govnih.gov Isolates that are strong biofilm producers often exhibit higher minimum biofilm eradication concentrations (MBEC) for vancomycin, even if they are considered susceptible in their planktonic (free-swimming) state. scielo.br

Biofilm-Related Resistance FactorMechanism of Action
Extracellular MatrixActs as a physical barrier, binding to and sequestering vancomycin. oup.comnih.gov
Slow Growth RateReduces the efficacy of antibiotics that target cell division. nih.gov
Altered Gene ExpressionUpregulates resistance-conferring genes, such as those for efflux pumps. nih.govnih.gov
Extracellular DNA (eDNA)Enhances the structural integrity of the biofilm. oup.com

Evolutionary Dynamics of Vancomycin Resistance Genes

The genes conferring vancomycin resistance, particularly the van operons, have shown a remarkable capacity for evolution and dissemination. The primary driver of this evolution is the horizontal gene transfer (HGT) of mobile genetic elements, such as transposons and plasmids. spandidos-publications.comnih.govnih.gov

Transposons, like Tn1546 which often carries the vanA gene cluster, can move between plasmids and the bacterial chromosome, facilitating the spread of resistance genes not only between different strains of the same species but also across different bacterial genera. spandidos-publications.comnih.gov This has been observed in the transfer of vancomycin resistance from Enterococcus species to the more virulent Staphylococcus aureus. spandidos-publications.com

Phylogenetic analyses of vancomycin resistance genes, such as vanA and vanB, reveal a rapid acquisition and evolution of these determinants among bacterial strains. biorxiv.orgveterinaryworld.org The high sequence similarity of these genes across different isolates suggests frequent transfer events. veterinaryworld.org Furthermore, studies have shown in situ evolution of these resistance elements within a hospital setting, indicating that the resistance genes can continue to adapt and evolve under antibiotic pressure. nih.govnih.gov

The evolutionary trajectory of vancomycin resistance is not a single, linear path. In Clostridioides difficile, for example, experimental evolution has demonstrated that resistance can emerge through mutations in different pathways, including the vanG gene cluster and a previously uncharacterized D,D-carboxypeptidase system. biorxiv.org This highlights the adaptability of bacteria in developing resistance to this last-resort antibiotic. The ongoing evolution of these resistance genes poses a significant and continuous threat to the clinical utility of vancomycin. nih.gov

Structural Activity Relationship Sar and Rational Design of Vancomycin Analogues

Core Heptapeptide (B1575542) Structure and Essential Residues for Activity

Vancomycin (B549263) is a glycopeptide antibiotic characterized by a complex, highly cross-linked heptapeptide core. This rigid, cage-like structure is fundamental to its mechanism of action, which involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls, thereby inhibiting cell wall biosynthesis. nih.govacs.org

The heptapeptide consists of seven amino acids, many of which are non-proteinogenic: N-methyl-D-leucine, L-asparagine, and five aromatic amino acids. sensus.orgasm.org Oxidative cross-linking between residues 2 and 4, 4 and 6, and 5 and 7 creates the rigid, dome-like conformation necessary for high-affinity binding to its target. sensus.org The five aromatic residues are cross-linked to form a tricyclic structure. rsc.org This intricate architecture forms a binding pocket that recognizes and forms five crucial hydrogen bonds with the D-Ala-D-Ala moiety of the bacterial cell wall precursor. nih.govrsc.org

Impact of Structural Modifications on Antimicrobial Efficacy

Strategic modifications to the vancomycin scaffold have led to the development of analogues with improved potency, expanded spectrum of activity, and the ability to overcome resistance mechanisms.

"Glycorandomization" is a chemoenzymatic strategy that enables the rapid diversification of the glycosylation patterns of natural products like vancomycin. wikipedia.orgnih.gov This technique utilizes flexible glycosyltransferases to attach a variety of natural and modified sugars to the vancomycin core. oup.comwikipedia.org This approach has been used to generate libraries of differentially glycosylated vancomycin analogues, some of which have shown promising antimicrobial activity. wikipedia.orgacs.org The ability to alter the sugar attachments provides a powerful tool to investigate the structure-activity relationships of the glycosyl moiety and to optimize the pharmacological properties of vancomycin. wikipedia.orgnih.gov

Modifications to the C-terminus of the vancomycin heptapeptide have yielded significant improvements in antibacterial potency, particularly against vancomycin-resistant enterococci (VRE). mdpi.com Introducing a quaternary ammonium (B1175870) salt at the C-terminus, for example, can impart a second, independent mechanism of action by inducing cell wall permeability. pnas.orgwipo.int This modification can lead to a dramatic increase in potency against VRE. pnas.org

Furthermore, strategic alterations within the D-Ala-D-Ala binding pocket have been explored to overcome the primary mechanism of vancomycin resistance, which involves the substitution of D-Ala-D-Ala with D-Ala-D-Lactate (D-Ala-D-Lac). pnas.org By modifying the binding pocket to enable dual binding to both D-Ala-D-Ala and D-Ala-D-Lac, researchers have successfully restored activity against resistant strains. pnas.org One of the most effective modifications involves the replacement of an oxygen atom with a nitrogen atom in the peptide backbone, creating an amidine linkage. cdnsciencepub.com This single-atom exchange enhances binding to the altered D-Ala-D-Lac target. acs.org

The attachment of lipophilic side chains to the vancomycin molecule has proven to be a highly effective strategy for enhancing antimicrobial activity. mdpi.comnih.gov These lipid-substituted glycopeptides, such as telavancin, dalbavancin, and oritavancin, exhibit improved potency and, in some cases, an expanded spectrum of activity. mdpi.com The lipophilic tail can anchor the molecule to the bacterial membrane, increasing its effective concentration at the site of action and potentially disrupting membrane integrity. mdpi.comnih.govpnas.org

Research has shown that the position and length of the lipid chain are critical for activity. nih.gov For instance, the incorporation of a 4-chlorobiphenyl (B17849) (CBP) group on the disaccharide has been shown to inhibit transglycosylase, an enzyme involved in cell wall synthesis, independent of D-Ala-D-Ala binding. frontiersin.org Combining a lipophilic moiety with other modifications, such as a C-terminal quaternary ammonium salt, can result in synergistic effects and exceptionally potent antibiotics. pnas.orgnih.gov However, the increased lipophilicity can also lead to longer elimination half-lives and potential toxicity, necessitating a balance in the design of these analogues. frontiersin.org Encapsulating vancomycin in liposomes with specific lipid compositions is another approach being explored to overcome resistance and reduce side effects. acs.org

The introduction of novel chemical moieties has opened new avenues for vancomycin modification. The incorporation of a sulfonium (B1226848) group has been shown to enhance antibacterial activity against both vancomycin-resistant bacteria and some Gram-negative bacteria. cdnsciencepub.comnih.govresearchgate.net This modification appears to enhance the interaction of vancomycin with the bacterial cell membrane, leading to its disruption. nih.govresearchgate.net Combining sulfonium modifications with lipophilic elements can further boost antimicrobial efficacy. cdnsciencepub.com

As mentioned previously, the introduction of an amidine group in the binding pocket by replacing a key amide carbonyl with a C=NH group has been a successful strategy to overcome vancomycin resistance. cdnsciencepub.comacs.org This modification restores binding to the D-Ala-D-Lac precursors present in resistant strains. acs.org The combination of a binding pocket amidine modification with a peripheral 4-chlorobiphenyl (CBP) group has resulted in analogues with remarkable potency against both sensitive and resistant bacteria, likely due to two independent and synergistic mechanisms of action. acs.org

Introduction of Lipophilic Elements (e.g., lipid-substituted glycopeptides)

Design and Synthesis of Dimeric and Multimeric Vancomycin Species

Vancomycin is known to form non-covalent, back-to-back dimers, and this dimerization is thought to enhance its binding to the D-Ala-D-Ala target. nih.govnih.gov This observation has inspired the rational design and synthesis of covalently linked vancomycin dimers and multimers to further enhance antimicrobial activity through multivalency. researchgate.netpnas.org

Systematic studies have explored the impact of linker length and the orientation of the linkage between vancomycin monomers. researchgate.netnih.gov Different linkage positions, such as the C-terminus, N-terminus, vancosamine (B1196374) residue, and resorcinol (B1680541) ring, have been investigated. researchgate.net The results indicate that both linker length and linkage orientation significantly affect the in vitro antibacterial potency, and no single dimer has been found to be superior against all tested organisms. researchgate.netnih.gov For example, dimers linked through the vancosamine residue (V-V) showed high potency against certain strains, while those linked C-terminally (C-C) or in a C-V combination displayed broad-spectrum activity. researchgate.netnih.gov

More recently, novel approaches to dimerization have emerged, such as the use of a "shapeshifting" bullvalene (B92710) core to create dynamic covalent vancomycin dimers. pnas.org These shapeshifting dimers have shown potent activity against resistant strains, including vancomycin-resistant S. aureus (VRSA). pnas.org Another innovative strategy involves using metal complexes, such as platinum, to link vancomycin monomers, resulting in dimers with potent activity against VRE. ntu.edu.sg These multivalent approaches hold significant promise for overcoming resistance by enhancing the avidity of the antibiotic for its target on the bacterial cell surface. pnas.org

Data Tables

Table 1: Impact of C-terminal Modifications on Vancomycin Analogue Potency

CompoundModificationTarget OrganismMIC (µg/mL)Fold Improvement vs. VancomycinReference
VancomycinNoneVanA VRE>88 µM- mdpi.com
13 Pocket-modified + C-terminal quaternary ammonium saltVanA VRE0.16>1000-fold pnas.org
18 Pocket-modified + C-terminal modification + CBPVanA VRE0.01-0.005- pnas.orgnih.gov
VPC-59 C-terminal peptide conjugationVRE2 µM40-fold mdpi.com
9a G4-OH decanoyl lipidationVRE (Van B)0.12-0.25>64-fold nih.gov
9b G6-OH decanoyl lipidationVRE (Van B)0.12-0.25>64-fold nih.gov
9c Z6-OH decanoyl lipidationVRE (Van B)0.12-0.25>64-fold nih.gov

Table 2: Activity of Dimeric Vancomycin Analogues

DimerLinkageTarget OrganismMIC (µg/mL)Reference
SVD 6k Bullvalene CoreVRSA10 pnas.org
Dimeric Van 4c Platinum ComplexVRE~0.8 ntu.edu.sg

Computational Approaches in Vancomycin Analogue Design

The development of new vancomycin analogues has been significantly accelerated by the integration of computational methods into the drug design process. mdpi.com These in silico techniques provide invaluable insights into drug-target interactions, predict the efficacy of novel compounds, and guide the rational design of derivatives with improved properties, thereby streamlining the lengthy and resource-intensive process of traditional drug discovery. mdpi.comresearchgate.net Computational approaches such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are central to overcoming challenges like bacterial resistance and expanding the therapeutic potential of vancomycin. mdpi.comresearchgate.net

Molecular modeling and docking studies are fundamental tools for visualizing and evaluating the interaction between a vancomycin analogue and its biological target, such as the bacterial cell wall precursors D-Ala-D-Ala or the resistance-associated D-Ala-D-Lac. mdpi.comnih.gov These methods predict the preferred binding orientation and affinity of a ligand to a receptor. researchgate.net For instance, molecular docking was employed to investigate the binding mode of novel vancomycin derivatives containing quaternary ammonium moieties, helping to illustrate the mechanism behind their enhanced antibacterial activity. nih.govacs.org In one study, docking simulations of newly designed vancomycin derivatives with disulfide groups were performed using AutoDock Vina to assess their binding affinities against wild-type and resistant target sequences. researchgate.net

Molecular dynamics (MD) simulations offer a more dynamic picture by simulating the movement of atoms and molecules over time, providing insights into the stability of the vancomycin-ligand complex and the conformational changes that occur upon binding. osti.govresearchgate.net MD simulations have been crucial in understanding how the D-Ala-D-Lac substitution in resistant bacteria disrupts the critical hydrogen bond network with vancomycin. mdpi.com Furthermore, extensive computational studies have utilized Monte Carlo/free energy perturbation (MC/FEP) calculations to compute the changes in binding affinities for various vancomycin analogues. nih.gov These calculations predicted that replacing the hydroxyl group in residue 7 with small alkyl or alkoxy groups could enhance binding to both D-Ala-D-Ala and D-Ala-D-Lac targets. nih.gov Similarly, MD simulations were used to characterize the crucial role of the asparagine residue at position 3 of the vancomycin aglycon in substrate recognition. osti.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) represents another powerful computational strategy. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netthieme-connect.com By identifying key physicochemical properties and structural features (descriptors) that influence antibacterial potency, QSAR models can predict the activity of untested compounds. jbclinpharm.org While detailed QSAR studies on vancomycin analogues are part of a broader drug design strategy, the methodology involves developing statistically robust models through techniques like multiple linear regression (MLR). thieme-connect.comnih.gov These models guide the synthesis of new derivatives with a higher probability of success. researchgate.net

The synergy of these computational methods allows for a rational and targeted approach to analogue design. For example, the design of VanNHdipi, a novel glycopeptide with a dipicolyl amine group substituting the sugar moiety, was supported by computational analysis. rsc.orgnih.gov Molecular docking and MD studies indicated that hydrogen bonding between the modified moiety and amino acids on the surface of the metallo-β-lactamase NDM-1 facilitated an enhanced binding affinity, contributing to its expanded spectrum of activity. rsc.orgresearchgate.netrsc.org

Research Findings from Computational Studies

Computational studies have yielded specific, quantifiable data that guide the synthesis and prioritization of novel vancomycin analogues. These findings are often presented in terms of binding energies, interaction analysis, and predicted activity.

Table 1: Molecular Docking and Dynamics Data for Selected Vancomycin Analogues

Compound/Analogue Target Computational Method Key Finding (Binding Energy/Interaction) Reference
Vancomycin Derivatives D-Ala-D-Ala, D-Ala-D-Lac, D-Ala-D-Ser Molecular Docking (AutoDock Vina), MD Simulations (GROMACS) Derivatives showed enhanced binding energies compared to vancomycin across all targets. researchgate.net
Vancomycin (V) vs. Aspartate Analogue (VD) L-Lys-D-Ala-D-Ala & L-Lys-D-Ala-D-Lac Molecular Dynamics Simulations Aspartate substitution introduced a negative charge, altering the aglycon conformation and affecting binding. osti.govresearchgate.net
VanNHdipi Metallo-β-lactamase (NDM-1) Molecular Docking, Molecular Dynamics (MD) H-bonding interactions between the derivative's sugar moiety and NDM-1 surface amino acids enhance binding affinity. rsc.orgnih.gov
Teicoplanin Derivatives & Vancomycin SARS-CoV-2 Mpro Molecular Docking (Autodock Vina) Teicoplanin aglycone and vancomycin showed potential as inhibitors based on binding energy (ΔG) values. researchgate.net
Quaternary Ammonium Vancomycin (QAV) derivatives Bacterial Target Molecular Docking Investigation of the binding mode to illustrate the mechanism of action. nih.govacs.org

This table is interactive. Click on the headers to sort the data.

Table 2: Computationally Guided Design and Resulting Antibacterial Activity

Analogue Series Design Principle Lead Compound Resulting In Vitro Activity (MIC) Reference
Quaternary Ammonium Vancomycin (Pyridine series) C-terminus modification with quaternary ammonium moieties QAV-p1 4- to 8-fold higher activity against MRSA than vancomycin. nih.govacs.org
Quaternary Ammonium Vancomycin (Triazole series) C-terminus modification with quaternary ammonium moieties QAV-a1 4- to 32-fold more efficacious than vancomycin against MRSA. researchgate.net
Vancosamine-substituted derivatives Substitution of the sugar moiety with a dipicolyl amine group VanNHdipi Up to 100-fold enhancement in efficacy against vancomycin-resistant bacteria; MICs of 1.6–13.2 μM against VRE. rsc.orgnih.gov
Lipophilic Cationic Analogues Incorporation of lipophilic piperazine (B1678402) cationic groups Analogue 18b Potent activity against Gram-negative A. baumannii (MIC = 8 µg/mL), against which vancomycin is inactive. nih.gov

This table is interactive. Click on the headers to sort the data.

These studies exemplify how computational chemistry is not merely a theoretical exercise but a critical component of modern antibiotic development, providing the predictive power needed to create next-generation vancomycin analogues capable of combating multidrug-resistant pathogens. mdpi.com

Table of Mentioned Compounds

Compound Name
Vancomycin hydrochloride
Vancomycin
Telavancin
Dalbavancin
Oritavancin
Vanc-83
Dipi-Van-Zn
VanNHdipi
Teicoplanin
Teicoplanin aglycone
QAV-p1
QAV-a1
Analogue 18b
L-Lys-D-Ala-D-Ala
L-Lys-D-Ala-D-Lac

Strategies to Counter Vancomycin Resistance

Development of Novel Glycopeptide Derivatives with Enhanced Potency

A primary strategy to combat vancomycin (B549263) resistance involves the chemical modification of the vancomycin structure to create next-generation glycopeptide antibiotics. acs.org These semisynthetic derivatives aim to overcome resistance mechanisms by possessing improved antibacterial activity. acs.orgucl.ac.be

Second-generation lipoglycopeptides, such as telavancin, dalbavancin, and oritavancin, are prime examples of this approach. acs.orgucl.ac.bemdpi.com These molecules are created by chemically altering the natural vancomycin structure, incorporating new functionalities while retaining the core antibacterial scaffold. mdpi.com For instance, the addition of lipophilic side chains to the vancomycin molecule has yielded derivatives with prolonged half-lives and enhanced potency. ucl.ac.benih.gov Telavancin, a derivative of vancomycin, features a decylaminoethyl modification on the vancosamine (B1196374) sugar, which is key to its increased activity against Gram-positive bacteria. nih.gov

Furthermore, structural modifications have been explored to expand the spectrum of activity. Vancomycin-poly-L-lysine conjugates (VPCs), for example, have demonstrated some efficacy against Gram-negative bacteria like Escherichia coli and Acinetobacter baumannii, which are typically resistant to vancomycin due to their outer membrane. mdpi.com Other innovative modifications include creating vancomycin analogs with multiple, synergistic mechanisms of action. One such analog is over 1,000 times more active than vancomycin against the highly resistant VanA-type vancomycin-resistant enterococci (VRE). pnas.org

Researchers have also focused on creating derivatives that can overcome the primary mechanism of vancomycin resistance, which involves the alteration of the bacterial cell wall precursor from D-Ala-D-Ala to D-Ala-D-Lac. mdpi.com By designing molecules that can effectively bind to both the original and altered targets, scientists have been able to reinstate the antibiotic's inhibitory effect on cell wall synthesis. pnas.org

Table 1: Examples of Novel Glycopeptide Derivatives

Derivative Modification Enhanced Property
Telavancin Decylaminoethyl modification on the vancosamine unit and a (phosphonomethyl)aminomethyl moiety on ring 7. nih.gov Enhanced potency against Gram-positive strains and improved ADME profile. nih.gov
Dalbavancin Lipophilic tail addition. ucl.ac.be Prolonged half-life. ucl.ac.be
Oritavancin Lipophilic tail addition. ucl.ac.be Active against vancomycin-resistant strains. ucl.ac.be
Vanc-83, Dipi-Van-Zn Structural alterations including lipophilic side chains and substitutions on sugar moieties. mdpi.com Expanded activity against Gram-negative bacteria and enhanced pharmacokinetic profiles. mdpi.com

| Lipidated pyridinium (B92312) analogue 9 | Addition of a lipid, a carbohydrate, and a permanent cationic lipid. nih.gov | Potent in vitro bactericidal activity against MRSA and VanA-type VRE. nih.gov |

Small Molecules for Bacterial Resensitization to Vancomycin

Another promising avenue of research involves the use of small molecules that can restore the susceptibility of resistant bacteria to vancomycin. nih.govnih.gov This strategy focuses on disabling the bacterial resistance mechanism, thereby allowing vancomycin to effectively inhibit cell wall synthesis again. columbia.edu

Vancomycin resistance in enterococci is primarily due to the modification of peptidoglycan precursors, where the D-Ala-D-Ala terminus is replaced with D-Ala-D-Lac, preventing vancomycin from binding. nih.govcolumbia.edu Researchers have identified small molecules capable of selectively cleaving this altered D-Ala-D-Lac depsipeptide. nih.govcolumbia.edu By reducing the concentration of these altered precursors, these small molecules effectively resensitize the resistant bacteria to vancomycin. columbia.edu

One such small molecule, SProC5, was designed to have structural features that facilitate the hydrolysis of the D-Ala-D-Lac bond. columbia.edu In laboratory studies, SProC5, when used in combination with vancomycin, demonstrated the ability to increase the susceptibility of vancomycin-resistant enterococci (VRE) to the antibiotic. columbia.edu This approach of using small molecules to catalytically and selectively cleave the altered cell wall components represents a viable strategy for restoring vancomycin's activity against resistant pathogens. columbia.edu

More recent research has focused on designing small molecular adjuvants that can revitalize the effectiveness of various antibiotics, including those used against Gram-negative bacteria. rsc.org These adjuvants work by causing moderate perturbation of the bacterial membrane, which enhances the uptake of antibiotics and hinders their expulsion by efflux pumps. rsc.org

Combination Therapy Approaches

Combining vancomycin with other antimicrobial agents is a widely explored strategy to enhance its efficacy and overcome resistance. This approach leverages synergistic interactions between different classes of antibiotics to achieve a greater antibacterial effect than either drug used alone.

Numerous in vitro studies have demonstrated a synergistic effect when vancomycin is combined with various beta-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), including strains with reduced susceptibility to vancomycin (hVISA and VISA). nih.govoup.com The combination has been shown to be superior to single-agent therapy and is often bactericidal. nih.gov

Beta-lactams such as cefazolin, cefepime, ceftaroline, and nafcillin (B1677895) have all shown synergistic activity with vancomycin against VSSA, hVISA, and VISA strains. nih.gov This combination therapy can lead to a significant reduction in the minimum inhibitory concentration (MIC) of vancomycin. nih.gov Clinical evidence, from both randomized controlled trials and retrospective analyses, suggests that combining vancomycin with a beta-lactam can improve the microbiological eradication of MRSA bacteremia compared to vancomycin monotherapy. nih.gov

The combination of vancomycin and an aminoglycoside, such as gentamicin (B1671437), has been shown to be synergistic against a majority of both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus. nih.gov This synergy has also been observed against penicillin-resistant pneumococci. nih.govasm.org In vitro studies have demonstrated that this combination can be as effective as the standard treatment of ceftriaxone (B1232239) combined with vancomycin. nih.gov The combination is particularly useful in treating biofilm-associated infections, where it can lead to a significant reduction in bacterial load compared to either agent alone. mdpi.com

Recent research has explored the synergistic potential of combining vancomycin with non-traditional antimicrobial agents.

Nifuroxazide (B1678864) : In the context of Clostridioides difficile infection (CDI), a dual therapy of vancomycin and nifuroxazide has shown enhanced pharmacological efficacy compared to vancomycin monotherapy. mdpi.com Patients treated with the combination therapy experienced a faster restoration of gastrointestinal function and a quicker reduction in CDI-associated diarrhea. mdpi.com

Mitoxantrone (B413) : An anticancer agent, mitoxantrone, has been found to act synergistically with vancomycin against vancomycin-resistant Enterococcus faecalis (VRE). mit.edumit.edu This combination therapy is unique in that it targets both the bacteria and the host's immune system. mit.edu Mitoxantrone was found to inhibit the growth of VRE more effectively when used with vancomycin, making the bacteria more sensitive to the antibiotic. mit.edu It also enhances the host's immune response by stimulating macrophages to more effectively clear the infection. mit.edumit.edu

The enhanced efficacy of vancomycin combination therapies stems from various synergistic mechanisms:

With Beta-Lactams : One proposed mechanism for the synergy between vancomycin and beta-lactams against MRSA with reduced vancomycin susceptibility is the alteration of the bacterial cell wall. nih.gov Strains with reduced vancomycin susceptibility often have a thickened cell wall, which can trap vancomycin molecules. nih.gov Beta-lactams are thought to decrease the thickness of the cell wall, thereby facilitating vancomycin's access to its target. nih.gov Additionally, beta-lactams may alter the surface of S. aureus, increasing the binding of vancomycin to its target. nih.gov

With Aminoglycosides : The synergistic effect of vancomycin and gentamicin against penicillin-resistant pneumococci is believed to be due to increased intracellular penetration of the aminoglycoside. nih.govasm.org Vancomycin inhibits cell wall synthesis, which in turn alters the permeability of the cell wall. nih.gov This increased permeability likely facilitates the entry of gentamicin into the bacterial cell, leading to a more potent bactericidal effect. nih.govasm.org Studies have shown that the intracellular concentration of gentamicin is significantly higher when administered with vancomycin compared to gentamicin alone. nih.govasm.org

With Mitoxantrone : The synergy between mitoxantrone and vancomycin against VRE is multifaceted. Mitoxantrone itself is a potent antibiotic against Gram-positive bacteria, inducing reactive oxygen species and DNA damage. researchgate.netunige.ch Vancomycin appears to make resistant strains more permeable to mitoxantrone, thereby enhancing its DNA-damaging effects. researchgate.netunige.chbiorxiv.org Furthermore, mitoxantrone stimulates the host's immune system by increasing the recruitment of macrophages to the site of infection and enhancing their ability to kill bacteria. mit.edumit.eduresearchgate.netunige.ch

Table 2: Compound Names Mentioned in the Article

Compound Name
5-fluorouracil
Amoxicillin
Azithromycin
Aztreonam
Bay 11-7082
Cefazolin
Cefepime
Cefotaxime
Cefpirome
Cefpodoxime
Ceftaroline
Ceftazidime
Ceftriaxone
Cephalothin
Chloramphenicol
Ciprofloxacin
Clarithromycin
Clindamycin
Colistin
Dalbavancin
Daptomycin
Doripenem
Flucloxacillin
Fluspirilene
Fusidic acid
Gentamicin
Imipenem
Levofloxacin
Linezolid
Meropenem
Metronidazole
Minocycline
Mitoxantrone
Nafcillin
Nifuroxazide
Oritavancin
Oxacillin
Panipenem
Penicillin
Quinupristin-dalfopristin
Rifampicin
Rifaximin
SProC5
Streptomycin
Teicoplanin
Telavancin
Tetracycline
Tobramycin
Trimethoprim

Non-Antibiotic Based Intervention Strategies

Nanomaterial-Based Approaches (e.g., Silver Nanoparticles)

Nanomaterials, particularly silver nanoparticles (AgNPs), are at the forefront of innovative strategies to combat vancomycin resistance. rsc.org Their broad-spectrum antimicrobial properties make them effective against a wide range of pathogens, including those resistant to multiple drugs. rsc.orgrsc.org

The primary mechanism of AgNPs involves adhesion to the bacterial cell surface, followed by penetration and intracellular damage. rsc.orgmdpi.com This process often leads to the generation of reactive oxygen species (ROS), which induces oxidative stress and disrupts cellular signaling pathways. rsc.orgfrontiersin.org The nanoparticles can cause significant morphological changes to the bacterial cell wall and membrane, ultimately leading to cell lysis. mdpi.com

A key advantage of AgNPs is their synergistic activity when combined with vancomycin. rsc.orgrsc.org This combination has demonstrated enhanced bactericidal effects against vancomycin-resistant strains, surpassing the efficacy of either agent used alone. rsc.org The conjugation of vancomycin with AgNPs has been shown to improve the antibiotic's ability to penetrate bacterial biofilms, thereby increasing its bactericidal action. rsc.org This synergistic effect not only broadens the spectrum of treatable infections but also helps to rejuvenate the effectiveness of vancomycin against resistant strains. rsc.org

Research has shown that AgNPs can restore antibiotic susceptibility in resistant bacterial strains. mdpi.com For instance, combining AgNPs with vancomycin has been effective against vancomycin-resistant Enterococci (VRE) and methicillin-resistant Staphylococcus epidermidis (MRSE). rsc.org Studies have reported significant reductions in biofilm formation when using a combination of AgNPs and vancomycin compared to individual treatments. rsc.orgbiorxiv.org

Table 1: Efficacy of Silver Nanoparticles (AgNPs) and Vancomycin Combinations

Bacterial Strain Treatment Observed Effect Reference
Methicillin-Susceptible & Resistant S. aureus Vancomycin (2 μg/mL) Reduced biofilm in 7 out of 10 isolates rsc.org
Methicillin-Susceptible & Resistant S. aureus AgNPs Reduced biofilm in 6 out of 10 isolates rsc.org
Methicillin-Susceptible & Resistant S. aureus Vancomycin + AgNPs Substantial reduction in biofilm in 9 out of 10 isolates rsc.org
Vancomycin-Resistant Enterococci (VRE) Vancomycin-conjugated AgNPs MIC of 0.1 μg/mL rsc.org
S. aureus Vancomycin-conjugated AgNPs MIC of 0.05 μg/mL rsc.org
Animal Bacterial Isolates AgNPs + Vancomycin (1/4 MIC) MIC of 0.08 to 1.25 mg/mL (compared to 0.625 to 5 µg/mL for AgNPs alone) sci-hub.box
Human Bacterial Isolates AgNPs + Vancomycin (1/4 MIC) MIC of 0.157 to 5 µg/mL (compared to 0.625 to 10 µg/mL for AgNPs alone) sci-hub.box

MIC: Minimum Inhibitory Concentration

Bacteriophage Therapy

Bacteriophage (or phage) therapy, which utilizes viruses that specifically infect and kill bacteria, is re-emerging as a potential solution to antibiotic resistance. Phages are highly specific to their target bacteria, which minimizes damage to the host's normal microbiota.

Recent research has focused on the synergistic effects of combining phages with antibiotics like vancomycin. This "phage-antibiotic synergy" can enhance the efficacy of both agents. Phages can disrupt the bacterial cell wall, making it more susceptible to the action of antibiotics. Conversely, low concentrations of antibiotics can sometimes stimulate phage production.

While specific studies on the direct combination of bacteriophage therapy and vancomycin hydrochloride for VRE are still developing, the general principles of phage therapy and phage-antibiotic synergy hold promise for addressing vancomycin resistance.

Host-Directed Therapies (e.g., Immunomodulation)

Host-directed therapies aim to bolster the host's immune system to combat infections, including those caused by vancomycin-resistant organisms. healthcare-in-europe.com This approach shifts the focus from directly targeting the pathogen to enhancing the host's innate ability to clear infections. amr-insights.eu

One example of this strategy involves the use of immunomodulatory agents. healthcare-in-europe.com For instance, the anticancer drug mitoxantrone has been found to have a dual effect: it acts as a potent antibiotic against VRE and also stimulates the host's immune response. healthcare-in-europe.comindiatimes.com Research has shown that mitoxantrone works synergistically with vancomycin, making resistant strains more permeable to the drug. nih.gov In animal models, mitoxantrone treatment, especially when combined with vancomycin, effectively reduced VRE numbers and accelerated wound healing. nih.govunige.ch The drug promotes the recruitment of macrophages and the induction of proinflammatory cytokines at the site of infection, enhancing the clearance of bacteria. nih.govunige.ch

Table 3: Effects of Mitoxantrone as a Host-Directed Therapy against VRE

Treatment Observed Effect in Murine Wound Infection Model Reference
Mitoxantrone (single dose) Effectively reduces VRE numbers. nih.govunige.ch
Mitoxantrone + Vancomycin Further reduction in VRE numbers. nih.govunige.ch
Mitoxantrone (multiple treatments) Accelerates wound closure. nih.govunige.ch
Mitoxantrone Promotes macrophage recruitment and proinflammatory cytokine induction. nih.govunige.ch
Mitoxantrone Augments intracellular bacterial killing in macrophages. nih.govunige.ch

CRISPR/Cas-Based Interventions

The CRISPR-Cas9 system, a powerful gene-editing tool, offers a highly targeted approach to reversing antibiotic resistance. nih.gov This technology can be programmed to specifically target and cleave genes responsible for resistance, such as the vanA gene that confers vancomycin resistance. researchgate.netnih.gov

Studies have demonstrated that a CRISPR-Cas9 system designed to target the vanA gene can efficiently clear plasmids carrying this gene from bacteria. researchgate.netnih.gov This leads to a significant reduction in the bacteria's resistance to vancomycin. researchgate.netnih.gov The system can also be delivered via conjugation, allowing for the precise targeting of multidrug-resistant bacteria in a mixed population. nih.gov

A major advantage of CRISPR-Cas9 is its potential to prevent the horizontal transfer of resistance genes between bacteria, a key driver of the spread of antibiotic resistance. researchgate.netnih.gov By destroying the resistance-conferring plasmids, the CRISPR-Cas9 system can help to contain the spread of vancomycin resistance. nih.gov

Table 4: Efficacy of CRISPR-Cas9 in Targeting Vancomycin Resistance

CRISPR-Cas9 Target Method of Delivery Outcome Reference
vanA gene Chemical transformation and conjugation Efficiently cleared vanA-harboring plasmids. researchgate.netnih.gov
vanA gene - Significantly reduced bacterial resistance to vancomycin. researchgate.netnih.gov
vanA gene - Blocked the horizontal transfer of the plasmid carrying vanA. researchgate.netnih.gov
vanA plasmid Conjugative delivery Eliminated the vanA-harboring plasmids in the recipient bacteria. nih.gov

Fecal Microbiota Transplantation

Fecal Microbiota Transplantation (FMT) is a procedure that involves transferring fecal bacteria from a healthy donor to a recipient's gastrointestinal tract. human-biome.com This approach aims to restore a healthy gut microbiome, which can help to outcompete and eliminate pathogenic and antibiotic-resistant bacteria. human-biome.com

FMT has shown promise in eradicating colonization with vancomycin-resistant enterococci (VRE). nih.govmdedge.com In several studies, a significant percentage of patients colonized with VRE were successfully decolonized after undergoing FMT. nih.govtandfonline.com For example, one study reported an 87.5% success rate in VRE decolonization after three months. nih.gov

The efficacy of FMT is thought to be related to the restoration of microbial diversity and the introduction of beneficial bacteria that can inhibit the growth of VRE. human-biome.comoup.com While the exact mechanisms are still under investigation, FMT is considered a safe and effective strategy for managing VRE colonization, particularly in outbreak situations. nih.gov

Table 5: Fecal Microbiota Transplantation (FMT) for VRE Decolonization

Study Design Key Findings Reference
Pilot study on VRE carriers 87.5% (7 out of 8 patients) successful decolonization after three months. nih.gov
Retrospective analysis FMT may be able to eliminate gastrointestinal colonization with VRE. oup.com
Review of multiple studies FMT could be a promising strategy to eradicate multidrug-resistant organisms. tandfonline.com
Pilot study One month after FMT, two patients were free from CRE colonization, and one more was free from VRE after 3 months. mdedge.com

Advanced Methodologies in Vancomycin Hydrochloride Research

Population Pharmacokinetic (PopPK) Parameter Analysis

Population pharmacokinetic (PopPK) modeling is a sophisticated statistical method used to quantify the pharmacokinetic properties of a drug and their variability within a specific patient population. For vancomycin (B549263) hydrochloride, a glycopeptide antibiotic with a narrow therapeutic window, PopPK analysis is crucial for understanding its complex pharmacokinetic profile and for developing individualized dosing strategies. frontiersin.orgresearchgate.net This approach allows for the identification of factors that influence drug disposition and helps in predicting drug concentrations in patients. frontiersin.org

Structural Model Development (One-Compartment vs. Two-Compartment Models)

The structural model is the mathematical foundation of a PopPK analysis, describing the time course of a drug in the body. For vancomycin, both one- and two-compartment models are frequently employed. researchgate.netrxkinetics.com

A one-compartment model simplifies the body into a single, homogenous unit where the drug distributes rapidly and uniformly. rxkinetics.com This model is mathematically simpler and often used in clinical practice due to its ease of implementation. chula.ac.th Studies have shown that a one-compartment model can be adequate for describing vancomycin pharmacokinetics, particularly when using sparse data like trough concentrations for therapeutic drug monitoring. chula.ac.thchula.ac.thfrontiersin.org

In contrast, a two-compartment model considers the body as having a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less perfused tissues). rxkinetics.com Vancomycin exhibits a relatively long distribution phase, averaging about two hours, which is better captured by a two-compartment model. rxkinetics.comrxkinetics.com This model provides a more accurate representation of the drug's distribution and elimination phases. rxkinetics.comnih.gov Research indicates that the two-compartment model offers less bias and greater precision in predicting vancomycin concentrations, especially peak levels, compared to the one-compartment model. rxkinetics.comnih.gov However, the clinical significance of the difference in the area under the curve (AUC) calculated by one- and two-compartment models is often considered small. chula.ac.thuoa.gr

The choice between a one- and two-compartment model often depends on the specific patient population and the richness of the pharmacokinetic data available. In neonates and infants, a one-compartment model is frequently used, while in adults, a two-compartment model is often preferred. researchgate.net

Inter-individual and Intra-individual Variability Assessment

A key strength of PopPK analysis is its ability to quantify both inter-individual and intra-individual variability.

Inter-individual variability (IIV) refers to the differences in pharmacokinetic parameters among different individuals. chula.ac.thnih.gov For vancomycin, there is significant IIV in parameters like clearance (CL) and volume of distribution (Vd). frontiersin.orgresearchgate.net After accounting for influential factors (covariates), the remaining IIV for clearance has been reported to be around 30%, and for volume of distribution, about 23%. researchgate.net In some studies, the IIV for clearance and volume of distribution were found to be 32.90% and 29.12%, respectively. chula.ac.th

Intra-individual variability describes the fluctuations in pharmacokinetic parameters within the same individual over time. nih.gov This can be influenced by changes in the patient's clinical condition, such as recovery from febrile neutropenia. mdpi.com One study reported an intra-individual variability for vancomycin clearance of 4.51 mg/L. nih.gov

Understanding these sources of variability is essential for optimizing vancomycin therapy and ensuring patient safety.

Covariate Identification and Influence on Pharmacokinetic Parameters

Covariates are patient-specific factors that can explain part of the inter-individual variability in pharmacokinetics. Identifying significant covariates allows for more precise, individualized dosing. In vancomycin PopPK studies, several covariates have been consistently identified as having a significant impact on its pharmacokinetic parameters. frontiersin.orgresearchgate.netasm.org

Commonly Identified Covariates for Vancomycin:

Pharmacokinetic ParameterInfluential Covariates
Clearance (CL) Creatinine (B1669602) clearance (CrCl), Body weight, Age, Serum creatinine, Daily fluid input, Diuretic use, Sepsis, Diabetes mellitus. frontiersin.orgresearchgate.netchula.ac.thfrontiersin.orgasm.orgnih.govmdpi.com
Volume of Distribution (Vd) Body weight, Age, Serum creatinine, Gender, Admission to Intensive Care Unit (ICU). frontiersin.orgresearchgate.netchula.ac.thnih.govmdpi.com

For instance, creatinine clearance is a major predictor of vancomycin clearance, reflecting its primary route of elimination through the kidneys. frontiersin.orgfrontiersin.org Body weight is a significant covariate for both clearance and volume of distribution. frontiersin.orgfrontiersin.org The inclusion of these covariates in the PopPK model significantly reduces the unexplained inter-individual variability. frontiersin.org

Application of Nonlinear Mixed-Effect Modeling (NONMEM)

Nonlinear mixed-effect modeling (NONMEM) is the most widely used software for PopPK analysis. chula.ac.thnih.govf1000research.com It allows for the simultaneous analysis of data from all individuals in a population, accounting for both fixed effects (population parameters and covariates) and random effects (inter-individual and intra-individual variability). researchgate.net

The process of developing a PopPK model using NONMEM typically involves:

Developing a base model: This usually starts with a one- or two-compartment structural model without any covariates. frontiersin.orgchula.ac.th

Covariate analysis: Potential covariates are systematically added to the base model to see if they significantly improve the model fit, as determined by a reduction in the objective function value (OFV). frontiersin.orgasm.org

Model validation: The final model is evaluated for its predictive performance and robustness using techniques like bootstrap analysis and visual predictive checks. chula.ac.thfrontiersin.org

NONMEM has been instrumental in developing numerous vancomycin PopPK models for various patient populations, including critically ill patients, neonates, and patients with hematological malignancies. chula.ac.thnih.govnih.govresearchgate.net These models provide a foundation for model-informed precision dosing, aiming to optimize therapeutic outcomes while minimizing toxicity. researchgate.netfrontiersin.org

Omics Technologies in Resistance and Interaction Studies

The rise of antibiotic resistance is a major global health threat, and understanding the mechanisms behind it is crucial. nih.govmdpi.com Omics technologies, which provide a comprehensive view of the molecular components of a biological system, are powerful tools in this endeavor. mdpi.comfrontiersin.orgresearchgate.net

Genomics: Whole-Genome Sequencing (WGS), Short-Read and Long-Read Next-Generation Sequencing (NGS)

Genomics, particularly whole-genome sequencing (WGS), has revolutionized the study of vancomycin resistance. nih.govnih.gov WGS allows for the high-resolution analysis of the entire genome of a bacterium, providing detailed insights into the genetic basis of resistance. nih.gov

Applications of WGS and NGS in Vancomycin Research:

Tracking Transmission: WGS is increasingly used for the surveillance of vancomycin-resistant Enterococcus faecium (VREfm) in hospital settings. nih.govcambridge.org By comparing the single nucleotide polymorphisms (SNPs) between isolates, researchers can identify transmission clusters and outbreaks that might be missed by traditional methods. cambridge.org

Identifying Resistance Genes: WGS can identify known vancomycin resistance genes, such as the vanA and vanB operons, as well as novel resistance determinants. nih.govfrontiersin.orgbiotech-asia.org This is critical for understanding the molecular mechanisms of resistance and for predicting antibiotic susceptibility. mdpi.com

Understanding Bacterial Evolution: Genomic data provides insights into the evolution of VREfm, its adaptation to hospital environments, and the spread of resistance plasmids. nih.gov

Short-Read vs. Long-Read NGS:

Short-read NGS technologies, like Illumina sequencing, generate a massive number of short DNA sequences. nih.gov While highly accurate for detecting single nucleotide substitutions, assembling complete genomes from short reads can be challenging, especially in regions with repetitive DNA. nih.gov

Long-read NGS technologies, such as Oxford Nanopore Technologies, produce much longer DNA sequences. nih.gov This facilitates more complete and accurate genome assembly, which is particularly useful for identifying the location of resistance genes on plasmids or the chromosome. nih.gov Comparative analyses have shown that while short-read NGS may be more sensitive for detecting nucleotide substitutions, long-read NGS can provide better concordance between genotypic and phenotypic resistance profiles. nih.gov

The integration of NGS data with clinical and epidemiological information is a powerful approach to combat the spread of vancomycin-resistant pathogens. nih.govplos.org

Transcriptomics (RNA-seq) for Gene Expression Profiling

Transcriptomics, particularly through RNA sequencing (RNA-seq), offers a powerful lens to observe the global changes in gene expression within bacteria when exposed to vancomycin. This technique allows researchers to identify which genes are activated or suppressed, providing clues about the organism's response and resistance strategies.

In studies on Bacillus subtilis, RNA-seq has been employed to create a comprehensive picture of the cell wall stress response. biorxiv.org When treated with sublethal concentrations of vancomycin, B. subtilis shows significant changes in its transcriptome. biorxiv.org These studies have revealed that vancomycin triggers a robust cell envelope stress response, largely mediated by specific two-component systems (TCSs) like LiaRS and WalKR, and extracytoplasmic function (ECF) sigma factors such as σW. biorxiv.org At higher concentrations, the general stress response governed by σB is also activated. biorxiv.org

Similarly, RNA-seq analysis of Staphylococcus aureus with intermediate resistance to vancomycin (VISA) has shown that the small RNA, RsaOI, is significantly upregulated upon vancomycin treatment. nih.gov This suggests a role for RsaOI in the development of vancomycin tolerance. nih.gov In Bacillus cereus, transcriptomic analysis has linked sliding motility, a form of surface movement, to pseudo-resistance to vancomycin, with the upregulation of biofilm-associated genes like calY, tasA, and krsEABC. oup.com

Research on multidrug-resistant Clostridium perfringens using RNA-seq has identified numerous differentially expressed genes involved in pathways that may contribute to resistance, such as drug transport and response, and the activity of various transporters. scielo.br

Table 1: Key Transcriptomic Findings in Vancomycin Hydrochloride Research
OrganismKey FindingsUpregulated/Downregulated Genes/PathwaysImplication
Bacillus subtilisActivation of a strong cell envelope stress response. biorxiv.orgUpregulation of LiaRS and WalKR two-component systems, and σW and σB sigma factors. biorxiv.orgReveals the primary stress response pathways to vancomycin.
Staphylococcus aureus (VISA)Significant upregulation of the small RNA RsaOI. nih.govRsaOI (Teg47 or Sau6477). nih.govSuggests a regulatory role for sRNAs in vancomycin tolerance.
Bacillus cereusAssociation of sliding motility with pseudo-resistance. oup.comUpregulation of biofilm genes (calY, tasA, krsEABC). oup.com Downregulation of virulence and flagellar genes. oup.comIdentifies a physical mechanism of resistance interference.
Clostridium perfringens (MDR)Differential expression of genes related to drug transport and response. scielo.brGenes involved in amidase transport, hydrolase activity, and efflux transmembrane transporters. scielo.brHighlights the multifaceted nature of multidrug resistance.

Proteomics and Metabolomics for Systems-Level Understanding

Proteomics and metabolomics provide a deeper understanding of the functional and metabolic changes that occur in bacteria upon vancomycin exposure. These approaches analyze the complete set of proteins and metabolites, respectively, offering a systems-level view of the cellular response.

A proteomic analysis of Streptomyces coelicolor, a vancomycin-resistant bacterium, revealed significant changes in protein abundance and localization after treatment with the antibiotic. nih.govacs.org Using tandem mass tagging, researchers identified 804 proteins with altered abundance. nih.govacs.org Notably, enzymes involved in the biosynthesis of peptidoglycan precursors, mycothiol, ectoine, and menaquinone were recruited to the cell membrane. nih.gov Conversely, several enzymes predicted to be involved in extracellular peptidoglycan cross-linking were depleted from the membrane. nih.gov This study highlighted a spatial reorganization of proteins as a key component of the stress response. acs.org

In Mycobacterium smegmatis, a model organism for Mycobacterium tuberculosis, integrated proteomics and metabolomics showed that overexpression of the protein MSMEG_6171 led to increased vancomycin resistance. frontiersin.org This was associated with alterations in lipid metabolism, specifically affecting the biosynthesis of lipoteichoic acid and the composition of the cell membrane. frontiersin.org Untargeted metabolomics in mice has been used to investigate the metabolic changes associated with vancomycin-induced toxicity, identifying disruptions in amino acid metabolism, fatty acid biosynthesis, and energy metabolism. researchgate.net

Table 2: Proteomic and Metabolomic Insights into this compound's Effects
Organism/SystemMethodologyKey FindingsAffected Proteins/Metabolites/PathwaysSignificance
Streptomyces coelicolorProteomics (Tandem Mass Tagging)Spatial reorganization of proteins in response to vancomycin. nih.govacs.orgIncreased membrane association of peptidoglycan precursor, mycothiol, ectoine, and menaquinone biosynthesis enzymes. nih.gov Depletion of extracellular peptidoglycan cross-linking enzymes from the membrane. nih.govDemonstrates that protein localization is a critical aspect of the vancomycin stress response.
Mycobacterium smegmatisProteomics and MetabolomicsOverexpression of MSMEG_6171 enhances vancomycin resistance by altering lipid metabolism. frontiersin.orgChanges in triglycerides, phosphatidylglycerols, and diglycosyldiacylglycerols. frontiersin.org Alterations in lipoteichoic acid biosynthesis. frontiersin.orgLinks a specific protein to a metabolic pathway conferring vancomycin resistance.
MiceMetabolomics (GC-MS)Vancomycin administration disrupts several metabolic pathways. researchgate.netAlterations in amino acid metabolism, fatty acid biosynthesis, energy metabolism, and lipid metabolism. researchgate.netProvides a comprehensive metabolic profile of vancomycin-induced toxicity.

Metagenomics for Environmental Resistance Surveillance

Metagenomics is a powerful tool for surveying the diversity and abundance of antibiotic resistance genes (ARGs) in various environments, without the need for culturing individual microorganisms. This approach is particularly valuable for understanding the environmental reservoir of vancomycin resistance.

Studies of urban sewage from around the world have used metagenomic analysis to characterize the bacterial resistome. These studies have revealed systematic differences in the abundance and diversity of ARGs, including those conferring resistance to vancomycin, between different geographical regions. researchgate.net For instance, a longitudinal surveillance of a sewage treatment plant in Copenhagen, Denmark, identified a frequent occurrence of glycopeptide resistance genes, which was linked to a nearby antibiotic production facility. asm.org

Metagenomic analyses of soil and aquatic environments have also highlighted the widespread presence of vancomycin resistance genes. nih.gov In the Winam Gulf of Lake Victoria, Kenya, shotgun metagenomics revealed a cocktail of noxious ARGs, with KEGG pathway analysis indicating resistance to vancomycin. nih.gov Similarly, a study of coastal ocean waters demonstrated that vancomycin resistance genes were among the most prevalent ARGs. mdpi.com These findings underscore the importance of environmental surveillance in monitoring the spread of antibiotic resistance. nih.gov

Table 3: Metagenomic Surveillance of Vancomycin Resistance Genes
EnvironmentKey FindingsIdentified Resistance Genes/PathwaysSignificance
Urban SewageSystematic geographical differences in ARG abundance and diversity. researchgate.net High prevalence of glycopeptide resistance genes near an antibiotic production facility. asm.orgvanA, vanB, vanHAX, vanHBX gene clusters. asm.orgDemonstrates the utility of sewage metagenomics for global and local AMR surveillance. researchgate.net
SoilPresence of vancomycin resistance genes in various soil types. nih.govvanRO and vanSO genes. nih.govHighlights the soil microbiome as a reservoir for vancomycin resistance. nih.gov
Aquatic EnvironmentsHigh prevalence of vancomycin resistance genes in coastal waters and lakes. nih.govmdpi.comvanY and other vancomycin resistance gene types. mdpi.com KEGG pathways for vancomycin resistance. nih.govIndicates that aquatic ecosystems are significant reservoirs and potential conduits for the spread of vancomycin resistance.

Biophysical Techniques for Molecular Interaction Analysis

Biophysical techniques are essential for characterizing the molecular interactions of this compound with its targets and other molecules. These methods provide quantitative data on binding affinities, thermodynamics, and conformational changes.

Isothermal Titration Calorimetry

Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with molecular interactions, allowing for the determination of binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

ITC has been instrumental in studying the thermodynamics of vancomycin's interaction with synthetic surrogates of the bacterial cell wall. nih.gov These studies have shown that the complexation of vancomycin with the acyl-L-Lys-D-Ala-D-Ala motif is primarily an enthalpy-driven process, consistent with the formation of five hydrogen bonds. nih.gov Research on dimeric derivatives of vancomycin has used ITC to demonstrate significantly tighter binding to a dimeric analog of the D-Ala-D-lactate cell-wall precursor found in vancomycin-resistant enterococci (VRE), providing a thermodynamic basis for the enhanced activity of these derivatives. core.ac.uk

Furthermore, ITC has been used to quantify the binding of vancomycin to metal ions like Zn(II) and to compare its affinity for the canonical D-Ala-D-Ala target versus the resistance-conferring D-Ala-D-Lac ligand. researchgate.net These experiments provide precise thermodynamic data that underpin our understanding of vancomycin's mechanism of action and resistance.

Table 4: Thermodynamic Parameters of this compound Interactions Determined by ITC
Interacting PartnerBinding Affinity (Kd)Thermodynamic ProfileReference
Ac2KAA (cell wall surrogate)-Enthalpy-driven with some entropic drawback. nih.gov nih.gov
Dimeric V to dimeric Lac-R'd-Lac~40 times tighter than monomeric binding- core.ac.uk
Zn(II)1007 µM- researchgate.net
D-Ala-D-Ala1.63 µM- researchgate.net
D-Ala-D-Lac3745 µM- researchgate.net

Fluorescence Spectroscopy (e.g., Fluorescence Photometry, FRET)

Fluorescence spectroscopy is a sensitive technique used to study molecular interactions by monitoring changes in the fluorescence properties of a molecule upon binding to a ligand. It can provide information on binding constants, binding sites, and conformational changes.

The interaction of vancomycin with human serum albumin (HSA) has been investigated using fluorescence spectroscopy. researchgate.net These studies showed that vancomycin quenches the intrinsic fluorescence of HSA, and from this quenching, a binding constant (Kb) of 6.05 × 10³ M⁻¹ at 295 K was determined. researchgate.net Fluorescence resonance energy transfer (FRET) analysis has also been employed to determine the distance between the drug and the tryptophan residue of HSA, confirming a high probability of energy transfer. researchgate.net

Fluorescence-based methods have also been used to quantify the binding affinity of vancomycin for metal ions and its peptide targets. researchgate.net For example, the equilibrium dissociation constant (Kd) for the vancomycin-Zn(II) interaction was determined to be 1220 ± 479 μM through fluorescence titration. researchgate.net Additionally, the interaction between vancomycin and rifampin has been studied, showing that they form a complex that facilitates faster penetration into S. aureus biofilms. rsc.org

Table 5: Fluorescence Spectroscopy Data on this compound Interactions
Interacting PartnerTechniqueKey FindingQuantitative DataReference
Human Serum Albumin (HSA)Fluorescence QuenchingVancomycin binds to HSA and quenches its intrinsic fluorescence. researchgate.netKb = 6.05 × 10³ M⁻¹ at 295 K. researchgate.net researchgate.net
Human Serum Albumin (HSA)FRETHigh probability of energy transfer from Trp of HSA to vancomycin. researchgate.net- researchgate.net
Zn(II)Fluorescence TitrationQuantification of binding affinity. researchgate.netKd = 1220 ± 479 µM. researchgate.net researchgate.net
RifampinFluorescence SpectroscopyFormation of a vancomycin-rifampin complex. rsc.org- rsc.org

Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) Spectroscopy for Conformational Studies

Circular dichroism (CD) and Fourier-transform infrared (FTIR) spectroscopy are powerful techniques for studying the secondary structure and conformational changes of molecules like vancomycin and the proteins it interacts with.

CD spectroscopy has been used to confirm the three-dimensional structure of this compound by comparing its spectrum to that of a reference standard. frontiersin.orgfrontiersin.org The characteristic CD spectrum, with a negative Cotton effect around 287 nm and a positive one at 230 nm, serves as a fingerprint for its correct conformation. frontiersin.org Vibrational circular dichroism (VCD), a related technique, has also been applied to study the conformational ensemble of vancomycin in solution. nih.gov

When studying the interaction of vancomycin with HSA, CD spectroscopy has been used to assess changes in the secondary structure of the protein upon drug binding. researchgate.net Similarly, in studies of vancomycin's interaction with polystyrene microplastics and the subsequent effect on HSA, CD and FTIR have been employed to observe the unfolding of HSA, indicating a disruption of its native structure. researchgate.net Both far-UV CD and FTIR are considered complementary and are among the most common techniques for determining the secondary structure of proteins. springernature.com

Table 6: Conformational Studies of this compound and its Interactions using CD and FTIR
SystemTechniqueKey FindingSpectral FeaturesReference
This compoundCircular Dichroism (CD)Confirmation of three-dimensional structure. frontiersin.orgfrontiersin.orgNegative Cotton effect at ~287 nm, positive Cotton effect at ~230 nm. frontiersin.org frontiersin.orgfrontiersin.org
Vancomycin + Human Serum Albumin (HSA)Circular Dichroism (CD)Assessment of secondary structure changes in HSA upon binding. researchgate.net- researchgate.net
Vancomycin-adsorbed microplastics + HSACD and FTIRUnfolding of HSA, disrupting its function. researchgate.netChanges in α-helix content. researchgate.net researchgate.net
Vancomycin in DMSOVibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)Determination of the conformational ensemble. nih.gov- nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure of this compound in solution and for probing its interactions with biological targets. Due to the molecule's complexity, its NMR spectrum exhibits overlapping signals, necessitating a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques for accurate analysis and structural confirmation. nih.gov

Researchers employ a suite of NMR experiments to gain detailed structural insights. 1H and 13C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. nih.gov For a more detailed assignment of these signals, 2D NMR techniques are essential. These include:

Correlation Spectroscopy (COSY): This 1H-1H correlation technique helps identify protons that are coupled to each other, typically those on adjacent carbon atoms, allowing for the tracing of amino acid spin systems within the heptapeptide (B1575542) core. nih.gov

Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly 13C or 15N. It is crucial for assigning carbon signals based on their attached, and more easily assigned, protons. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects protons that are close in space, regardless of whether they are connected by chemical bonds. NOESY data is critical for determining the molecule's 3D conformation and for mapping the points of contact between vancomycin and its binding partners, such as the D-Ala-D-Ala terminus of peptidoglycan precursors. medrxiv.orgsemanticscholar.org

Through these methods, researchers have confirmed the solution-state structure of this compound and observed the specific conformational changes that occur upon binding to its target. nih.govbromberglab.org For instance, studies using NOESY have provided direct evidence for the hydrogen bonds formed between vancomycin and peptide ligands, confirming the binding pocket model. medrxiv.orgbromberglab.org NMR analysis of vancomycin's interaction with muramyl pentapeptide models has not only confirmed previously described hydrogen bonds but has also identified new interactions involving the L-lysine side chain, providing a more complete picture of the binding event. medrxiv.orgsemanticscholar.org

Mass Spectrometry (MS) for Structural Elucidation and Biomolecule Interaction

Mass spectrometry (MS) is an indispensable tool in this compound research, providing rapid and accurate determination of molecular weight and elemental composition, which is fundamental for structural elucidation. nih.govnih.gov Techniques such as electrospray ionization mass spectrometry (ESI-MS) are routinely used. In a typical analysis, positive ion ESI-MS of this compound reveals a quasi-molecular ion peak [M+H]+ at a mass-to-charge ratio (m/z) of 1448. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the confirmation of the molecular formula, C₆₆H₇₅Cl₂N₉O₂₄. nih.gov

Beyond basic structural confirmation, MS is a powerful technique for studying the interactions between vancomycin and its biological targets. It has been instrumental in characterizing the structural variations in the peptidoglycan of bacteria. semanticscholar.org For example, a bottom-up MS approach has been used to analyze the digested peptidoglycan of Enterococcus faecium. This method allowed for the identification and relative quantification of different muropeptide species, revealing that only a small fraction (around 3%) of the peptidoglycan in this susceptible organism contains the canonical D-Ala-D-Ala binding site for vancomycin. semanticscholar.org This highlights the utility of MS in understanding the availability of the drug's target in the bacterial cell wall.

MS techniques are also employed to verify the products of synthetic modifications to the vancomycin molecule. Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) has been used to confirm the isolation of polymerizable vancomycin derivatives following liquid chromatography. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of novel vancomycin conjugates, which helps in unequivocally proving the structure and site of attachment of conjugated molecules, such as other antibiotics like kanamycin (B1662678) A. nih.gov

Computational and Systems Biology Approaches

Integration of Mathematical Models and Genome-Scale Metabolic Models (GEMs)

The challenge of antibiotic resistance necessitates a holistic understanding of bacterial physiology, moving beyond single-target analysis to a systems-level perspective. A key strategy in modern vancomycin research is the integration of mathematical models with genome-scale metabolic models (GEMs). nih.govplos.org This systems biology approach provides a quantitative and predictive framework to understand how bacteria respond to antibiotics and to identify novel therapeutic strategies. nsf.govacs.org

GEMs are computational reconstructions of an organism's entire metabolic network, detailing all known metabolic reactions and the genes that encode them. ulisboa.ptresearchgate.net They can be used to simulate metabolic fluxes and predict cellular phenotypes, such as growth or the production of virulence factors, under various conditions. frontiersin.orgresearchgate.net Mathematical models, often in the form of differential equations, can describe the dynamic interactions between different components of a system, such as the interplay between bacterial populations, host immune responses, and antibiotic concentrations. acs.orgbiorxiv.org

The integration of these two approaches creates a powerful analytical tool. nih.gov For instance, 'omics' data (genomics, transcriptomics, proteomics, metabolomics) from vancomycin-exposed bacteria can be mapped onto a GEM. This allows researchers to analyze systemic changes in metabolic pathways and identify how the bacterium re-wires its metabolism to survive antibiotic stress. plos.org Mathematical models can then be used to simulate the dynamics of these adaptations, predicting the evolution of resistance over time. nsf.gov This integrated approach can, for example, model the interplay between normal and persister MRSA cells under vancomycin treatment, helping to identify key parameters that determine whether an infection persists or resolves. biorxiv.org By combining the comprehensive network view of GEMs with the dynamic simulation power of mathematical models, researchers can generate testable hypotheses and gain a more profound understanding of the mechanisms underlying vancomycin resistance. nih.govplos.org

Accelerated Molecular Dynamics and Principle Component Analysis

Understanding the conformational dynamics of this compound and its interactions with biological molecules at an atomic level is crucial for rational drug design. Accelerated molecular dynamics (aMD) and principal component analysis (PCA) are powerful computational techniques used to explore these dynamics over longer timescales than are accessible with conventional molecular dynamics (MD) simulations.

Standard MD simulations provide detailed information about the movement of atoms over time but are often limited to nanosecond or microsecond timescales. This can be insufficient to observe large-scale conformational changes or rare binding events. aMD enhances conformational sampling by adding a non-negative boost potential to the system's potential energy surface when the actual potential is below a certain reference energy level. This effectively reduces the energy barriers between different conformational states, allowing the system to explore its conformational landscape more quickly without compromising the final canonical distribution.

This technique has been applied to study the interaction of vancomycin with novel pH-responsive lipid molecules designed for drug delivery. By using aMD, researchers were able to gain comprehensive insights into the interaction landscape and encapsulation behavior of the lipids around the vancomycin molecule.

Principal Component Analysis (PCA) is a statistical method used to analyze the trajectories generated by MD or aMD simulations. PCA reduces the dimensionality of the complex, high-dimensional simulation data by identifying the dominant modes of motion, or "principal components." These components represent the collective, large-scale movements of the molecule. By projecting the simulation trajectory onto the first few principal components, researchers can create a free energy landscape (FEL) that visualizes the most significant conformational states and the transitions between them. This approach has been used to reveal the dominant modes of motion within protein-ligand complexes, providing a clearer picture of the essential dynamics governing molecular recognition and binding.

Computational Alanine (B10760859) Scanning for Binding Free Energy

Identifying the specific amino acid residues that are most critical for a drug's binding affinity—so-called "hot spots"—is a primary goal in drug development. nih.gov Computational alanine scanning is a method used to predict the change in binding free energy (ΔΔG_bind) when a specific residue in a protein's binding site is mutated to alanine. nih.gov This in silico technique mimics experimental alanine scanning mutagenesis, providing a quantitative measure of an individual residue's contribution to the binding interaction. nih.govsemanticscholar.org

The method involves calculating the binding free energy of the ligand to the wild-type protein and then to a version where a chosen residue has been computationally mutated to alanine. The difference between these two values (ΔΔG_bind) indicates the importance of the original residue's side chain to the binding affinity. A large positive ΔΔG_bind suggests that the residue is a critical hot spot for the interaction. The binding free energies are typically calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) on snapshots from molecular dynamics simulations.

This approach has been validated across numerous protein-ligand systems and is recognized as a powerful tool for identifying key interactions. While direct application to the vancomycin-D-Ala-D-Ala interaction is a clear potential use, the methodology has been employed to study related systems. For example, computational alanine scanning has been used to identify residues critical for the dimerization of alanine racemase, an enzyme involved in vancomycin resistance. It has also been used to probe the binding of vancomycin to other targets, such as the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, successfully identifying key residues that stabilize the complex. These studies demonstrate the utility of computational alanine scanning in dissecting the energetic contributions of individual residues to molecular recognition events involving vancomycin.

Future Directions in Vancomycin Hydrochloride Research

Novel Delivery Systems for Enhanced Efficacy and Overcoming Barriers

A primary focus of current research is the development of novel delivery systems to improve vancomycin's pharmacokinetic profile and overcome physiological barriers. Nanosized drug delivery systems (NDDS) are at the forefront of this effort, offering the potential for targeted delivery, sustained release, and enhanced antibacterial activity. tandfonline.com

Nanoformulations (e.g., Niosomes, Liposomes, Polymeric Nanoparticles)

Nanoformulations are being extensively investigated to augment the therapeutic efficacy of vancomycin (B549263) hydrochloride. nih.gov These systems encapsulate the antibiotic, protecting it from degradation and enabling it to reach higher concentrations at the site of infection while minimizing systemic exposure. tandfonline.com

Niosomes , which are vesicles composed of non-ionic surfactants and cholesterol, have shown considerable promise. mdpi.comdntb.gov.ua They can improve drug stability, enhance penetration into bacterial cells, and provide sustained release. mdpi.com For instance, niosomal formulations of vancomycin have demonstrated high entrapment efficiencies and significant antibacterial activity against Gram-positive bacteria. tandfonline.commdpi.com Some studies have functionalized niosomes with coatings to improve their targeting capabilities, such as pH-responsive polymers that target the acidic environment of an infection. tandfonline.com

Liposomes , which are phospholipid-based vesicles, have also been widely studied for vancomycin delivery. tandfonline.com While traditional liposomes can have low entrapment efficiency for hydrophilic drugs like vancomycin, newer techniques such as active loading have achieved entrapment efficiencies as high as 90%. tandfonline.comresearchgate.net This enhanced encapsulation leads to prolonged drug release and superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to the free drug. tandfonline.com Folate-conjugated liposomes have also been shown to increase the oral bioavailability of vancomycin by 12.5-fold through receptor-mediated endocytosis in the gastrointestinal tract. dovepress.com

Polymeric nanoparticles offer another versatile platform for vancomycin delivery. mdpi.com Researchers have used various polymers to create nanoparticles that can be loaded with vancomycin. For example, post-functionalized aliphatic polyketones have been used as carriers, resulting in a six-fold lower minimum inhibitory concentration (MIC) against S. aureus compared to vancomycin alone. mdpi.com Other approaches include hybrid magnetic nanoparticles conjugated with a cell-penetrating peptide, which enhanced the internalization of vancomycin into both Gram-positive and Gram-negative bacteria and significantly improved its antimicrobial effects at lower doses. researchgate.net

Table 1: Research Findings on Vancomycin Hydrochloride Nanoformulations

Nanoformulation TypeKey Research FindingEfficacy ImprovementReference
Niosomes Functionalized with a pH-responsive polymer coating to target the infection microenvironment.Enhanced entrapment (up to 84%) and significantly lower MIC against MRSA. tandfonline.com
Liposomes Active loading techniques achieved high entrapment efficiency.Prolonged release (up to 19 days) and superior antibacterial activity against MRSA. tandfonline.com
Polymeric Nanoparticles Post-functionalized aliphatic polyketones used as carriers.Six-fold lower MIC against Staphylococcus aureus compared to vancomycin alone. mdpi.com
Hybrid Magnetic Nanoparticles Conjugated with a cell-penetrating peptide.Enhanced internalization into bacteria and significant antimicrobial effects at lower doses. researchgate.net
Folate-Conjugated Liposomes Utilized receptor-mediated endocytosis.12.5-fold increase in oral bioavailability. dovepress.com

Research into this compound Interactions Beyond Bacterial Targets (e.g., Viral Proteins)

Emerging research is exploring the potential for this compound to interact with non-bacterial targets, including viral proteins. This line of inquiry could expand the therapeutic applications of this well-established antibiotic.

A notable study investigated the interaction between vancomycin and the Receptor Binding Domain (RBD) of the spike protein of SARS-CoV-2, the virus responsible for COVID-19. frontiersin.org Using molecular docking and simulation techniques, researchers found that vancomycin could bind to key residues in the RBD. frontiersin.org This binding has the potential to block the interaction between the viral spike protein and the human Angiotensin-converting enzyme 2 (ACE2) receptor, which is the primary mechanism of viral entry into host cells. frontiersin.org Preliminary experimental data using a pseudovirus suggested that vancomycin exhibited antiviral potential against SARS-CoV-2. frontiersin.org While this research is in its early stages, it opens up the possibility of repurposing vancomycin and other glycopeptide antibiotics as potential antiviral agents.

Addressing Uncharacterized Resistance Mechanisms and Intrinsic Factors

While the primary mechanisms of acquired vancomycin resistance, such as the vanA and vanB gene clusters, are well-documented, research continues to uncover more subtle and previously uncharacterized resistance mechanisms. nih.govresearchgate.netnih.gov These mechanisms contribute to treatment failures and the persistence of infections.

The well-known resistance mechanism involves the alteration of the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors to D-Alanyl-D-Lactate (D-Ala-D-Lac) or D-Alanyl-D-Serine (D-Ala-D-Ser). nih.govresearchgate.netpatsnap.com This change reduces vancomycin's binding affinity. nih.govresearchgate.net The enzymes responsible for this, including VanH, VanA, and VanX, are encoded by the van gene clusters. nih.govspandidos-publications.com

However, researchers are now focusing on other factors, such as the thickening of the bacterial cell wall, which has been observed in some vancomycin-resistant staphylococci. spandidos-publications.com This thickening, associated with a complex reorganization of cell wall metabolism and reduced peptidoglycan cross-linking, may prevent vancomycin from reaching its target. spandidos-publications.com

Intrinsic resistance is another area of focus. Some bacteria are naturally resistant to vancomycin. For example, Gram-negative bacteria possess an outer membrane that is impermeable to the large vancomycin molecule. nih.govfrontiersin.org Certain Gram-positive species, like Pediococcus and Leuconostoc, are also intrinsically resistant because they naturally produce peptidoglycan precursors ending in D-Ala-D-Lac. oup.com Similarly, Enterococcus gallinarum and Enterococcus casseliflavus exhibit intrinsic low-level resistance due to the production of precursors ending in D-Ala-D-Ser. oup.com Understanding the genetic and biochemical basis of this intrinsic resistance in non-pathogenic bacteria could provide insights into how resistance evolves and spreads to pathogenic species. oup.com

Future research will likely involve deep genomic and proteomic analyses to identify novel genes and pathways that contribute to low-level resistance, tolerance, and persistence in the presence of vancomycin.

Predictive Modeling and Data Integration for Antimicrobial Stewardship

The integration of predictive modeling and data analysis, particularly through machine learning (ML), is a rapidly growing area of research aimed at optimizing vancomycin use and promoting antimicrobial stewardship. binasss.sa.cr These advanced computational tools can analyze vast and complex patient datasets to personalize treatment and improve outcomes. jmir.org

Several studies have focused on developing ML models to predict vancomycin pharmacokinetics and pharmacodynamics. nih.govfrontiersin.org For instance, researchers have created algorithms to predict sub-therapeutic vancomycin trough concentrations, which could help prevent the development of resistance. nih.gov One study developed a K-nearest neighbors (KNN) regression model that accurately predicted initial sub-therapeutic vancomycin levels using readily available patient data. nih.gov Other research has shown that ML models can predict steady-state trough concentrations more accurately than traditional Bayesian models, potentially leading to better personalized dosing strategies. frontiersin.org

ML is also being applied to optimize initial vancomycin dosing. jmir.orgresearchgate.net By analyzing patient characteristics, laboratory results, and even the knowledge of experienced clinicians, ML models can recommend initial dosing regimens that are more likely to achieve therapeutic targets from the outset. researchgate.netbiorxiv.org A support vector machine (SVM) algorithm, for example, has shown strong performance in predicting whether an initial dose will achieve the desired therapeutic range. jmir.org

Furthermore, data mining and ML techniques are being used to predict the likelihood of treatment failure or the presence of vancomycin-intermediate Staphylococcus aureus (VISA) in patients with MRSA bacteremia. mdpi.com These predictive models can help clinicians make more informed decisions about whether to use higher doses of vancomycin or switch to alternative antibiotics earlier in the course of treatment. mdpi.com The development of web-based clinical support tools based on these models aims to facilitate their real-time implementation in clinical practice, enhancing antimicrobial stewardship efforts. jmir.org

Table 2: Applications of Predictive Modeling in this compound Research

Application AreaModeling TechniqueKey OutcomeReference
Predicting Sub-therapeutic Troughs K-nearest neighbors (KNN) regressionAccurate prediction of initial sub-therapeutic levels to limit resistance development. nih.gov
Personalized Dosing Random ForestSuperior predictive accuracy for steady-state trough concentrations compared to Bayesian models. frontiersin.org
Optimizing Initial Dosing Support Vector Machine (SVM)Predicted whether an initial dose would fall within the therapeutic range. jmir.org
Emulating Expert Decisions Machine Learning (ML)Developed a model that recommends initial dosing regimens comparable to those of experienced pharmacists. researchgate.netbiorxiv.org
Predicting Treatment Outcomes Data MiningPredicted persistence of VISA bacteremia with high accuracy. mdpi.com

Q & A

Q. What are the primary mechanisms of action of vancomycin hydrochloride against gram-positive bacteria?

Vancomycin inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, blocking transpeptidase and transglycosylase enzymes. It also alters membrane permeability and RNA synthesis, contributing to bactericidal effects . Methodologically, confirmatory assays include:

  • Minimum Inhibitory Concentration (MIC) determination : Follow CLSI guidelines using broth microdilution with cation-adjusted Mueller-Hinton broth. For streptococci, supplement with 2–5% lysed horse blood. Interpret results using breakpoints (e.g., MIC ≤2 µg/mL for S. aureus susceptibility) .
  • Time-kill assays : Evaluate bactericidal activity by measuring colony-forming unit (CFU) reductions over 24 hours under varying drug concentrations .

Q. How should researchers design experiments to assess this compound’s pharmacokinetic (PK) parameters in preclinical models?

Key PK parameters include half-life (4–6 hours in normal renal function), clearance (0.058 L/kg/h), and volume of distribution (0.3–0.43 L/kg). Methodological steps:

  • Plasma sampling : Collect serial blood samples post-IV administration (e.g., 15 mg/kg in rats) and measure concentrations via HPLC or LC-MS/MS.
  • Non-compartmental analysis : Calculate AUC using the linear trapezoidal method. Adjust dosing in renal impairment models (e.g., nephrectomized rats) to study prolonged half-life (up to 7.5 days) .

Q. What analytical methods are recommended for quantifying this compound purity and stability?

  • HPLC with UV detection : Use a C18 column, mobile phase (e.g., phosphate buffer pH 4.5 and acetonitrile), and detection at 280 nm. Validate for linearity (25–100 µg/mL), precision (%RSD <2%), and recovery (98–102%) .
  • Chromatographic purity testing : Ensure ≥86.0% vancomycin B content and ≤4.0% impurities per USP standards. Prepare test solutions at 10 mg/mL in buffer and compare peak areas .

Advanced Research Questions

Q. How can structural elucidation of this compound be performed to confirm its complex glycopeptide architecture?

Combine nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) :

  • NMR : Assign stereochemistry using 2D experiments (COSY, NOESY) to resolve (Sα)-(3S, 6R, 7R, 22R, 23S, 26S, 36R, 38αR) configuration .
  • HRMS : Confirm molecular formula (C₆₆H₇₅Cl₂N₉O₂₄·HCl) with m/z 1,485.71 (M+H)⁺ and isotopic Cl patterns .

Q. What strategies address contradictions in pharmacokinetic data when vancomycin is co-administered with β-lactams (e.g., piperacillin/tazobactam)?

  • Incompatibility studies : Use dynamic flow models to simulate Y-site compatibility. Measure vancomycin mass flow (% recovery) via AUC comparisons (e.g., 92–105% recovery in saline vs. 85–93% in dextrose) .
  • Mechanistic modeling : Apply compartmental PK/PD models to adjust dosing intervals and mitigate synergistic nephrotoxicity risks observed in clinical settings .

Q. How can researchers optimize colon-targeted drug delivery systems for this compound?

Develop polyelectrolyte complex beads using chitosan and alginate:

  • Formulation : Adjust polymer ratios (e.g., 1:2 chitosan:alginate) to achieve 98–99% drug content and pH-dependent release (>80% at colonic pH 7.4). Validate weight uniformity (e.g., 248–506 mg ±0.03–0.04 mg) and dissolution stability .
  • In vivo testing : Use murine models of C. difficile colitis to compare fecal drug concentrations after oral vs. colon-targeted delivery .

Q. What methodological considerations are critical for designing toxicology studies on this compound?

  • Acute toxicity : Determine LD₅₀ via oral (>10 g/kg in rats) and intraperitoneal routes (319 mg/kg). Monitor for nephrotoxicity (serum creatinine increases) and ototoxicity (auditory brainstem response testing) .
  • Developmental toxicity : Administer IV doses (200 mg/kg/day in rats, 120 mg/kg/day in rabbits) during organogenesis. Assess fetal viability and teratogenicity via skeletal staining .

Q. How should pharmacopeial revisions (e.g., USP monographs) inform assay validation for this compound?

  • Revised USP standards : Delete redundant tests (e.g., sterility) and update chromatographic purity criteria (≥86.0% vancomycin B). Validate assay preparations using:
  • Assay Preparation 1 : Dissolve 25 mg in water to 25 mL (1 mg/mL), dilute with Buffer No. 4 for microbial assays .
  • Assay Preparation 3 : Reconstitute lyophilized powder per labeling, dilute to 1 mg/mL, and measure potency via zone-of-inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.